PAB-Val-Lys-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O5/c1-15(2)19(24)21(30)27-18(8-6-7-13-25-22(31)32-23(3,4)5)20(29)26-17-11-9-16(14-28)10-12-17/h9-12,15,18-19,28H,6-8,13-14,24H2,1-5H3,(H,25,31)(H,26,29)(H,27,30)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDGVDDLTIMMLY-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the PAB-Val-Lys-Boc Linker in Antibody-Drug Conjugates
A Comprehensive Analysis of the Mechanism of Action, Experimental Evaluation, and Core Data for Researchers and Drug Development Professionals
This technical guide provides a detailed exploration of the p-aminobenzyl alcohol (PAB), valine-lysine (Val-Lys), tert-butyloxycarbonyl (Boc) linker system utilized in the development of advanced antibody-drug conjugates (ADCs). Herein, we dissect the core mechanism of action, furnish detailed experimental protocols for critical assays, and present relevant data to inform researchers, scientists, and drug development professionals in the oncology field.
Core Mechanism of Action
The PAB-Val-Lys-Boc linker is a sophisticated, enzyme-cleavable system designed for targeted drug delivery. Its efficacy hinges on a multi-stage process that ensures stability in systemic circulation and precise payload release within the target cancer cell.
1.1. System Components and Their Roles:
-
Antibody: The monoclonal antibody (mAb) component provides specificity, targeting a tumor-associated antigen on the surface of cancer cells.
-
PAB (p-aminobenzyl alcohol) Spacer: This self-immolative unit serves as the connection point for the cytotoxic payload. Following the enzymatic cleavage of the dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the unmodified, active drug.
-
Val-Lys (Valine-Lysine) Dipeptide: This dipeptide is the specific substrate for the lysosomal protease, Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic susceptibility ensures that the linker is cleaved preferentially within the target cell's lysosomes.
-
Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is employed during the synthesis of the linker-payload construct to protect the epsilon-amine of the lysine (B10760008) residue. This ensures selective conjugation and prevents unwanted side reactions. It is removed in the final stages of synthesis prior to conjugation with the antibody.
-
Payload: A highly potent cytotoxic agent designed to induce apoptosis or cell death upon release.
1.2. Signaling Pathway for ADC-Induced Cell Death:
The following diagram illustrates the general signaling pathway leading to apoptosis following the intracellular release of a tubulin-inhibiting payload, a common class of drugs used in ADCs.
An In-depth Technical Guide to the PAB-Val-Lys-Boc Linker: A Core Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p-aminobenzyl (PAB)-Val-Lys-Boc linker, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its role in the targeted delivery of cytotoxic agents. This document also includes detailed, illustrative experimental protocols for its synthesis and conjugation, alongside diagrams to elucidate key mechanisms.
Introduction to the PAB-Val-Lys-Boc Linker
The this compound linker is a protease-cleavable linker designed for use in ADCs. Its structure is meticulously crafted to ensure stability in systemic circulation while enabling specific and efficient release of a conjugated payload within the target cancer cell. This linker is composed of three key moieties:
-
Valine-Lysine (Val-Lys) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.
-
p-Aminobenzyl (PAB) Group: This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its unmodified, active form.
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group protects the epsilon-amino group of the lysine (B10760008) residue. This prevents unwanted side reactions during synthesis and conjugation and can be removed at a specific step to allow for payload attachment.
The strategic combination of these components results in a linker that plays a pivotal role in the therapeutic efficacy and safety profile of an ADC.
Chemical Structure and Properties
The this compound linker is a white to off-white solid with the chemical formula C₂₃H₃₈N₄O₅ and a molecular weight of approximately 450.58 g/mol .[1][]
Chemical Structure:
Caption: Chemical structure of this compound linker.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound linker is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈N₄O₅ | [] |
| Molecular Weight | 450.58 g/mol | [] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | >96% | [] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Stability
The stability of the dipeptide linker is a crucial factor for the overall performance of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. A comparative study on the stability of different dipeptide linkers in serum revealed that linkers with charged side chains, such as Val-Lys, can be more labile compared to their uncharged counterparts like Val-Cit.[]
| Dipeptide Linker | Half-life (t₁/₂) in Serum (hours) | Reference |
| Val-Lys | 8.2 | [] |
| Val-Arg | 1.8 | [] |
| Val-Ala | 23 | [] |
| Val-Cit | 11.2 | [] |
This data suggests that while the Val-Lys linker is susceptible to cleavage, its stability may be suitable for certain ADC applications, particularly when rapid payload release in the tumor microenvironment is desired.
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker is an integral part of the ADC's mechanism of action, which can be summarized in the following steps:
Caption: General mechanism of action of an ADC utilizing a cleavable linker.
Enzymatic Cleavage Pathway
Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the amide bond between the valine and lysine residues of the linker. This initial cleavage event triggers a cascade that leads to the release of the active payload.
Caption: Enzymatic cleavage and self-immolation cascade of the PAB-Val-Lys linker.
The cleavage of the dipeptide by Cathepsin B exposes a free amine on the PAB group. This initiates a spontaneous 1,6-electronic cascade through the aromatic ring, leading to the release of the payload, carbon dioxide, and the aromatic remnant of the PAB spacer. This "self-immolative" characteristic is crucial as it ensures that the released drug is in its native, fully active form.
Experimental Protocols
The following sections provide detailed, illustrative protocols for the synthesis of the this compound linker and its subsequent conjugation to a payload and an antibody. These protocols are based on established principles of peptide synthesis and bioconjugation chemistry.
Synthesis of PAB-Val-Lys(Boc)-OH
This protocol outlines a plausible synthetic route for the this compound linker.
Materials:
-
Boc-Val-OH
-
H-Lys(Boc)-OMe·HCl
-
p-Aminobenzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Boc-Val-Lys(Boc)-OMe:
-
Dissolve Boc-Val-OH (1.1 eq) and NHS (1.1 eq) in DCM.
-
Cool the solution to 0 °C and add DCC (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
In a separate flask, dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in DMF and add TEA (2.5 eq).
-
Add the activated Boc-Val-OSu solution to the lysine solution and stir at room temperature overnight.
-
Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to obtain Boc-Val-Lys(Boc)-OMe.
-
-
Saponification to Boc-Val-Lys(Boc)-OH:
-
Dissolve the dipeptide methyl ester in a mixture of methanol (B129727) and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1 M HCl and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-Val-Lys(Boc)-OH.
-
-
Coupling to p-Aminobenzyl alcohol:
-
Follow a similar activation and coupling procedure as in step 1, using Boc-Val-Lys(Boc)-OH and p-aminobenzyl alcohol as the coupling partners.
-
Purify the final product, PAB-Val-Lys(Boc)-OH, by silica gel column chromatography.
-
Conjugation of PAB-Val-Lys(Boc)-Payload to an Antibody
This protocol describes a general method for conjugating a payload functionalized with the this compound linker to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
PAB-Val-Lys(Boc)-Payload with a maleimide (B117702) group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 column for buffer exchange
-
PBS, pH 7.4
-
Sodium acetate buffer, pH 5.0
Procedure:
-
Antibody Reduction:
-
Incubate the mAb solution with a 10-fold molar excess of TCEP at 37 °C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS using a Sephadex G-25 column.
-
-
Linker-Payload Conjugation:
-
Dissolve the maleimide-functionalized PAB-Val-Lys(Boc)-Payload in DMSO to prepare a stock solution.
-
Add the linker-payload solution to the reduced mAb solution at a molar ratio of 5-10:1 (linker-payload:mAb).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC by size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Conclusion
The this compound linker represents a sophisticated and highly adaptable tool in the field of antibody-drug conjugates. Its protease-cleavable dipeptide and self-immolative spacer ensure targeted payload release, contributing to the enhanced efficacy and reduced off-target toxicity of ADCs. A thorough understanding of its chemical properties, stability, and mechanism of action is paramount for the rational design and development of next-generation cancer therapeutics. The illustrative protocols provided herein offer a foundational framework for researchers to synthesize and utilize this valuable linker in their ADC constructs.
References
An In-depth Technical Guide to the Enzymatic Cleavage of PAB-Val-Lys-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the p-aminobenzyl carbamate (B1207046) (PAB) linker featuring a Valine-Lysine (Val-Lys) dipeptide with a Boc-protected lysine (B10760008). This linker system is integral to the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs), where precise release of a cytotoxic payload at the target site is paramount. This document details the core cleavage mechanism, presents comparative quantitative data, and provides detailed experimental protocols for the characterization of such systems.
Core Principles of PAB-Val-Lys-Boc Cleavage
The this compound linker is a sophisticated chemical tool designed for conditional payload release. Its function relies on a two-stage process: an initial enzymatic cleavage followed by a self-immolative chemical decomposition.
Stage 1: Enzymatic Recognition and Cleavage
The primary mechanism for the release of a payload from a Val-Lys linker is through enzymatic hydrolysis mediated by lysosomal proteases.[] In the context of cancer therapy, ADCs are designed to be internalized by target cells through receptor-mediated endocytosis.[2][3][4][5] The ADC-receptor complex is then trafficked through the endosomal pathway to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and a high concentration of degradative enzymes.[2][3][4][5]
Within the lysosome, proteases such as Cathepsin B recognize and cleave the amide bond of the dipeptide linker.[] Cathepsin B, a cysteine protease often overexpressed in tumor cells, preferentially cleaves peptide bonds C-terminal to specific amino acid sequences.[6][7] For the Val-Lys linker, Cathepsin B targets the bond between the Lysine residue and the p-aminobenzyl carbamate (PABC) spacer.
Stage 2: Self-Immolative Cascade
The enzymatic cleavage is the trigger for the second stage. The cleavage of the Lys-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a spontaneous, irreversible 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, active payload, along with carbon dioxide and an aromatic remnant.[8] This traceless release mechanism is crucial as it ensures the cytotoxic drug is delivered in its most potent form.
It is important to note that the tert-butyloxycarbonyl (Boc) group on the lysine side chain is a protecting group used during chemical synthesis. It is not part of the biological cleavage mechanism within the cell. The Boc group is typically removed chemically, for example with trifluoroacetic acid (TFA), during the synthesis or modification of the drug-linker conjugate before it is administered.
Quantitative Data on Dipeptide Linker Cleavage
While specific kinetic parameters (K_m, k_cat) for the Cathepsin B-mediated cleavage of the PAB-Val-Lys linker are not widely available in public literature, valuable insights can be drawn from comparative studies using analogous dipeptide linkers. The choice of dipeptide significantly influences cleavage efficiency and plasma stability.
The table below summarizes representative comparative data for different dipeptide linkers. It is important to note that absolute rates can vary depending on the full ADC construct, payload, and experimental conditions.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Stability in Human Plasma (Half-life) | Stability in Mouse Plasma (Half-life) | Key Considerations |
| Val-Cit | Standard Reference | ~230 days | ~80 hours | The most common and well-studied cathepsin-cleavable linker.[6][7] |
| Phe-Lys | Faster than Val-Cit | ~30 days | ~12.5 hours | Structurally similar to Val-Lys. One study showed 30-fold faster drug release from a model substrate with pure Cathepsin B compared to Val-Cit, though rates were identical in a lysosomal lysate, suggesting the involvement of multiple proteases.[9][10] |
| Val-Ala | ~50% of Val-Cit | High | Unstable | Exhibits lower hydrophobicity, which can be advantageous for preventing aggregation at high drug-to-antibody ratios (DARs).[9] |
| Lys-Val-Cit | More labile than Val-Cit in mouse plasma | Stable in human serum | More labile | The position of Lysine influences stability; at the P3 position, it increases lability to mouse carboxylesterases.[6][7][11] |
Data is compiled from various literature sources and is intended for comparative purposes.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved.
References
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
PAB-Val-Lys-Boc: An In-Depth Technical Guide for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the design and efficacy of ADCs is the linker molecule, which connects the tumor-targeting monoclonal antibody to a potent cytotoxic payload. The PAB-Val-Lys-Boc linker is a sophisticated, cleavable linker system designed for selective drug release within the tumor microenvironment. This technical guide provides a comprehensive overview of the this compound linker, including its core mechanism of action, synthesis, and key experimental protocols for its evaluation in ADC research.
Core Concepts: Structure and Mechanism of Action
The this compound linker is a composite structure, each component playing a crucial role in its function:
-
PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Following enzymatic cleavage of the peptide portion, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the traceless release of the unmodified, active cytotoxic drug.[1]
-
Val-Lys (Valine-Lysine): This dipeptide sequence serves as the recognition site for specific proteases that are highly expressed in the lysosomal compartment of cancer cells, most notably Cathepsin B.[2]
-
Boc (tert-Butyloxycarbonyl): The Boc group is a protecting group for the epsilon-amino group of the lysine (B10760008) residue. This prevents unwanted reactions during synthesis and conjugation and is typically removed in the final stages or remains as part of the linker structure depending on the overall ADC design.
The targeted drug release is orchestrated through a signaling pathway initiated upon ADC internalization by the cancer cell.
Quantitative Data Summary
The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative parameters for dipeptide linkers relevant to the this compound system. Direct quantitative data for this compound is often proprietary; therefore, data for the closely related and well-studied Val-Cit linker is provided for comparative purposes.
Table 1: Comparative Plasma Stability of Dipeptide Linkers
| Linker Type | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 28 | >95% | [3] |
| Val-Cit | Mouse | 14 | <5% | [3] |
| Phe-Lys | Human | 1.25 | ~50% | [4] |
| Phe-Lys | Mouse | 0.5 | ~50% | [3] |
Note: The instability of Val-Cit linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[5]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Dipeptide Linkers
| Payload | Dipeptide Linker | Cell Line | IC50 (pmol/L) | Reference |
| MMAE | Val-Cit | HER2+ Cells | 14.3 | [6] |
| MMAE | Val-Ala | HER2+ Cells | 92 | [5] |
| MMAF | Non-cleavable | HER2+ Cells | 609 | [5] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and antigen expression levels of the cell line.[7]
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of ADCs. The following sections provide detailed methodologies for key assays.
Synthesis of PAB-Val-Lys(Boc)
While a specific, publicly available, step-by-step protocol for the complete synthesis of this compound is limited, the following represents a plausible synthetic workflow based on established peptide coupling and protection methodologies.
Detailed Protocol:
-
Synthesis of Boc-Lys(Boc)-PABOH:
-
Dissolve Boc-Lys(Boc)-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a peptide coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-Lys(Boc)-PABOH.
-
-
Boc Deprotection of the Valine N-terminus:
-
Dissolve Boc-Val-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of Valine.
-
-
Coupling of Valine to Lys(Boc)-PABOH:
-
Synthesize H-Lys(Boc)-PABOH by treating Boc-Lys(Boc)-PABOH with TFA in DCM as described above.
-
Dissolve the resulting H-Lys(Boc)-PABOH TFA salt and Boc-Val-OH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents, to neutralize the TFA salt and facilitate coupling).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and extraction as previously described.
-
Purify the final product, Boc-Val-Lys(Boc)-PABOH, by flash column chromatography.
-
Cathepsin B Cleavage Assay
This assay quantifies the rate at which Cathepsin B cleaves the dipeptide linker. A fluorogenic substrate is typically used for continuous monitoring of enzymatic activity.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 6.0)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Cathepsin B inhibitor (e.g., CA-074)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired working concentration in assay buffer.
-
Prepare a stock solution of the inhibitor in DMSO.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of assay buffer.
-
For inhibitor control wells, add the inhibitor to a final desired concentration.
-
Add 50 µL of the diluted substrate solution to all wells.
-
Initiate the reaction by adding 10 µL of activated Cathepsin B to the appropriate wells. For blank wells, add 10 µL of assay buffer.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[8]
-
In Vitro ADC Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank), untreated cells (negative control), and cells treated with the unconjugated antibody.
-
-
Incubation:
-
Incubate the plate for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-96 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound linker represents a sophisticated and highly adaptable platform for the development of targeted cancer therapies. Its cathepsin B-cleavable dipeptide and self-immolative spacer ensure efficient and specific release of cytotoxic payloads within the tumor microenvironment. A thorough understanding of its mechanism, coupled with robust and reproducible experimental validation, is paramount for the successful preclinical and clinical development of novel ADCs. This technical guide provides a foundational framework for researchers to design, synthesize, and evaluate ADCs incorporating this promising linker technology.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapeutics: A Technical Guide to the PAB-Val-Lys-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision medicine, particularly in oncology. The specificity of a monoclonal antibody is ingeniously coupled with the potency of a cytotoxic agent through a chemical linker, a critical component that dictates the efficacy and safety of the entire construct. This technical guide delves into the discovery, synthesis, and mechanism of the PAB-Val-Lys-Boc linker, a cleavable linker system integral to the development of next-generation ADCs.
Discovery and Rationale
The concept of utilizing dipeptide linkers, such as those containing a valine-lysine motif, emerged from the understanding of lysosomal biology in tumor cells. Many lysosomal proteases, notably cathepsins, are overexpressed in the tumor microenvironment. This differential expression provides a targeted mechanism for drug release. The this compound linker is a sophisticated iteration of this concept, incorporating a p-aminobenzyl (PAB) self-immolative spacer. The valine-lysine dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases. The tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side-chain allows for controlled, stepwise synthesis and subsequent conjugation of a payload.
Synthesis of the this compound Linker
The synthesis of the this compound linker is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for building peptide chains.
Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Fmoc-p-aminobenzyl alcohol (PAB-OH) loaded resin
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) in dimethylformamide (DMF) (20%)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-PAB-OH loaded resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and DCM.
-
First Amino Acid Coupling (Lysine): Fmoc-L-Lys(Boc)-OH is pre-activated with DIC and HOBt in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is washed with DMF and DCM.
-
Fmoc Deprotection: The Fmoc group on the newly coupled lysine residue is removed using 20% piperidine in DMF. The resin is washed with DMF and DCM.
-
Second Amino Acid Coupling (Valine): Fmoc-L-Val-OH is pre-activated with DIC and HOBt in DMF and coupled to the deprotected lysine residue on the resin for 2 hours. The resin is washed with DMF and DCM.
-
Final Fmoc Deprotection: The Fmoc group on the terminal valine is removed with 20% piperidine in DMF.
-
Cleavage and Deprotection: The resin is treated with a TFA cleavage cocktail for 2-3 hours to cleave the linker from the resin and remove the Boc protecting group from the lysine side-chain.
-
Precipitation and Purification: The cleaved linker is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
| Parameter | Value |
| Chemical Formula | C23H38N4O5 |
| Molecular Weight | 450.58 g/mol |
| Purity (Post-HPLC) | >96% |
| Typical Yield | 40-60% (overall) |
| CAS Number | 1432969-86-2 |
Mechanism of Action: Targeted Payload Release
The this compound linker is designed for stability in systemic circulation and specific cleavage within the target cell.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the enzymatic cleavage of the Val-Lys dipeptide bond. This cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which rapidly releases the active cytotoxic payload into the cytoplasm, leading to cell death.
Conjugation to Antibodies
The conjugation of the this compound linker (after payload attachment) to a monoclonal antibody is a critical step in ADC production. This is typically achieved by targeting the ε-amino groups of surface-exposed lysine residues on the antibody.
Experimental Protocol: Lysine Conjugation
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Payload-linker construct with an amine-reactive group (e.g., N-hydroxysuccinimide [NHS] ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Payload-Linker Activation: The carboxylic acid of the payload-linker construct is activated to an NHS ester.
-
Antibody Preparation: The antibody is buffer-exchanged into a conjugation-compatible buffer.
-
Conjugation Reaction: The activated payload-linker is added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 2-4 hours at room temperature or 4°C.
-
Quenching: The reaction is quenched by adding an excess of a small molecule containing a primary amine (e.g., Tris or glycine).
-
Purification: The resulting ADC is purified from unconjugated payload-linker and other reaction components using size-exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
Quantitative Analysis of Conjugation
| Analysis Method | Parameter Measured | Typical Values |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | 2 - 4 |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of different drug-loaded species | Heterogeneous |
| Mass Spectrometry (MS) | Exact mass of ADC species and DAR confirmation | Confirmatory |
| Size-Exclusion Chromatography (SEC) | Percentage of aggregation and fragments | < 5% |
Experimental Workflow
The development of an ADC utilizing the this compound linker follows a structured workflow from synthesis to in vitro and in vivo evaluation.
This workflow ensures the systematic development and rigorous testing of the ADC to ensure its quality, stability, and therapeutic potential before advancing to clinical trials. The this compound linker represents a key technology in this process, enabling the creation of highly targeted and effective cancer therapies.
Theoretical Models of PAB-Val-Lys-Boc Linker Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell.[1][2] This technical guide provides a comprehensive overview of the theoretical models governing the stability of the p-aminobenzyl carbamate (B1207046) (PABC) Val-Lys-Boc linker, a cleavable linker system designed for specific enzymatic release of therapeutic payloads.
The PAB-Val-Lys-Boc linker belongs to the class of enzymatically cleavable linkers, which are designed to be selectively cleaved by proteases that are highly expressed in the lysosomal compartments of cancer cells.[3][] The core components of this linker system are:
-
Valine-Lysine (Val-Lys) dipeptide: This sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B.[3][]
-
p-Aminobenzyl Carbamate (PABC) self-immolative spacer: Following enzymatic cleavage of the dipeptide, this spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.[5]
-
tert-Butyloxycarbonyl (Boc) protecting group: This group protects the ε-amine of the lysine (B10760008) residue. Its role in the overall stability and function of the linker is a key consideration.
While extensive research exists for the analogous Val-Cit-PABC linker, specific theoretical and quantitative data for the this compound variant is less prevalent in publicly available literature. Therefore, this guide will present a theoretical model based on the well-understood principles of related peptide linkers and self-immolative chemistry, supplemented with general experimental protocols for stability assessment.
Core Theoretical Models of Stability and Degradation
The stability of the this compound linker is governed by a balance of chemical and enzymatic factors. The primary degradation pathway is intended to be enzymatic cleavage within the lysosome, followed by self-immolation. However, premature degradation in systemic circulation is a potential liability that must be understood and minimized.
Enzymatic Cleavage by Lysosomal Proteases
The intended mechanism of action for the this compound linker relies on the enzymatic activity of lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[6][7][8] Cathepsin B is a cysteine protease that recognizes and cleaves specific peptide sequences.[7][8] The Val-Lys dipeptide is a known substrate for Cathepsin B, which cleaves the peptide bond between the lysine residue and the PABC spacer.[3]
The cleavage efficiency can be influenced by several factors:
-
Steric Hindrance: The proximity of the bulky antibody and the payload can sterically hinder the access of Cathepsin B to the cleavage site. The PABC spacer helps to mitigate this by creating distance between the payload and the dipeptide.[6]
-
Amino Acid Sequence: The specific amino acids in the peptide linker are critical for enzyme recognition and cleavage kinetics. While Val-Cit is a more commonly studied sequence, Val-Lys also serves as a substrate for Cathepsin B.[3]
The following diagram illustrates the proposed enzymatic cleavage and self-immolation pathway of the this compound linker within a target cancer cell.
Instability in Rodent Plasma
A significant challenge in the preclinical evaluation of ADCs with peptide-based linkers, particularly those containing a PABC spacer, is their instability in rodent plasma.[7][9] This instability is primarily attributed to the activity of carboxylesterase 1c (Ces1c) in mice and rats, an enzyme that is not present in human plasma.[7] Ces1c can prematurely cleave the linker, leading to off-target toxicity and an underestimation of the ADC's therapeutic potential in human subjects.
While this phenomenon is well-documented for the Val-Cit-PABC linker, it is highly probable that a this compound linker would exhibit similar susceptibility to rodent Ces1c. The exact cleavage site by Ces1c on the Val-Lys linker would require empirical determination.
The Role of the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group on the lysine side chain is a standard protecting group in peptide synthesis.[10] In the context of the final ADC linker, its presence serves several potential purposes:
-
Modulation of Physicochemical Properties: The Boc group increases the hydrophobicity of the linker, which could influence the overall solubility, aggregation propensity, and pharmacokinetic profile of the ADC.
-
Steric Shielding: The bulky Boc group might offer some steric hindrance, potentially protecting the adjacent peptide bond from premature enzymatic cleavage in circulation. However, it could also impact the efficiency of cleavage by the intended lysosomal proteases.
-
Stability: The Boc group itself is generally stable under physiological conditions (pH 7.4) but is labile to acidic conditions.[10] The acidic environment of the lysosome (pH ~4.5-5.0) could potentially lead to the removal of the Boc group, although this is likely slower than the enzymatic cleavage of the main peptide backbone. The primary mechanism of Boc removal in a laboratory setting is treatment with strong acids like trifluoroacetic acid (TFA).[11]
The precise impact of the Boc group on the PAB-Val-Lys linker's stability and degradation kinetics requires experimental validation.
Quantitative Data on Linker Stability
| Linker Type | Species | Incubation Time | % Intact ADC Remaining / % Payload Release | Reference |
| Val-Cit-PABC-MMAE | Human Plasma | 7 days | >85% Intact ADC | [9] |
| Val-Cit-PABC-MMAE | Mouse Plasma | 7 days | <20% Intact ADC | [9] |
| Val-Cit-PABC-Auristatin | Mouse Plasma | 4.5 days | Varies by conjugation site (20-80% intact) | [12] |
| Thioether (non-cleavable) | Rat Plasma | ~4.6 days (t½) | High stability | [13] |
Experimental Protocols for Stability Assessment
A thorough evaluation of linker stability requires a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from the ADC in plasma from different species (e.g., human, cynomolgus monkey, rat, mouse).
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh, anticoagulated plasma. Prepare a control sample in a suitable buffer like PBS.[14]
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[14] Immediately stop the reaction, for example, by freezing at -80°C or by adding a quenching solution.[14]
-
Sample Processing:
-
For Released Payload Analysis: Precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] Centrifuge to pellet the proteins and collect the supernatant.[14]
-
For Intact ADC Analysis: Use immuno-affinity capture (e.g., with Protein A/G magnetic beads) to isolate the ADC from the plasma matrix.[14]
-
-
Analysis:
-
Quantify the released payload in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
Analyze the intact or partially degraded ADC using techniques like Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or LC-MS to determine the drug-to-antibody ratio (DAR).[1][15]
-
-
Data Interpretation: Plot the percentage of intact ADC or released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
The following diagram outlines a typical workflow for an in vitro plasma stability assay.
Lysosomal Stability and Cleavage Assay
Objective: To evaluate the linker's susceptibility to cleavage and subsequent payload release in a simulated lysosomal environment.
Methodology:
-
Preparation:
-
Prepare a buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0, containing a reducing agent like DTT).[8]
-
Alternatively, use isolated lysosomal fractions from a relevant cell line.
-
-
Enzyme Addition: Add a purified lysosomal protease, such as recombinant human Cathepsin B, to the reaction mixture.[8]
-
Incubation: Incubate the ADC in the prepared lysosomal buffer at 37°C.
-
Time Points: Collect samples at various time points and quench the reaction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the released payload.
-
Data Interpretation: Determine the rate of enzymatic cleavage and payload release under lysosomal conditions.
Conclusion
The this compound linker represents a potentially effective system for the targeted delivery of cytotoxic agents. Its stability is predicated on the selective cleavage of the Val-Lys dipeptide by lysosomal enzymes, followed by the rapid self-immolation of the PABC spacer. However, a critical consideration in its development and preclinical evaluation is its likely susceptibility to premature cleavage by carboxylesterases in rodent plasma, a phenomenon well-documented for structurally similar linkers. The presence of the Boc protecting group on the lysine residue may influence the linker's physicochemical properties and its interaction with both degrading and target enzymes.
Comprehensive experimental evaluation, utilizing the protocols outlined in this guide, is essential to fully characterize the stability profile of any ADC employing this linker technology. Such studies will provide the necessary data to inform on the potential for off-target toxicity and to accurately predict the linker's performance in a clinical setting. Further research focusing specifically on the this compound linker is warranted to build a more complete understanding of its behavior and to optimize its design for future therapeutic applications.
References
- 1. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
PAB-Val-Lys-Boc Linker: An In-depth Technical Guide for Novel Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The PAB-Val-Lys-Boc linker is a critical component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This enzyme-cleavable linker system offers a strategic advantage by ensuring the stable circulation of a cytotoxic payload in systemic circulation and facilitating its specific release within the target cell's lysosomal compartment. This targeted release is primarily mediated by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment. This guide provides a comprehensive overview of the this compound linker, including its mechanism of action, synthesis, and application in bioconjugation. It further details experimental protocols for conjugation, characterization, and efficacy assessment of the resulting bioconjugates.
Introduction to this compound Linker
The this compound linker is a composite structure designed for controlled drug delivery. It consists of three key components:
-
Valine-Lysine (Val-Lys) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for the lysosomal protease Cathepsin B. The presence of lysine (B10760008) at the P1 position has been shown to enhance the rate of enzymatic cleavage.[1]
-
p-Aminobenzyl Alcohol (PAB) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Upon cleavage of the dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group protects the epsilon-amino group of the lysine residue, preventing unwanted side reactions during synthesis and conjugation. This protecting group is typically removed in the final steps of ADC production or remains on the final conjugate.
The strategic design of this linker ensures that the potent cytotoxic payload remains inactive and attached to the antibody while in circulation, minimizing off-target toxicity. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and the presence of enzymes like Cathepsin B trigger the cleavage of the linker and the release of the active drug.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the performance of Val-Lys containing linkers. It is important to note that specific data for the this compound linker is limited in publicly available literature; therefore, data from closely related Val-Lys and Val-Cit linkers are included for comparative purposes.
Table 1: Plasma Stability of Dipeptide Linkers
| Linker Type | Species | Matrix | Half-life (t½) | Reference |
| Val-Lys | Mouse | Serum | 8.2 hours | [4] |
| Val-Cit | Human | Plasma | Stable for 28 days | [4][5] |
| Val-Cit | Mouse | Plasma | >95% degradation after 14 days | [5] |
Table 2: Cathepsin B Cleavage of Dipeptide Linkers
| Dipeptide Substrate | Relative Cleavage Rate (Normalized to Val-Cit) | Reference |
| Phe-Lys | 30x faster | [6] |
| Val-Cit | 1.0 (baseline) | [6] |
| Val-Ala | Slower than Val-Cit | [7] |
Mechanism of Action and Cellular Signaling
The efficacy of an ADC utilizing the this compound linker is dependent on a cascade of events, from cellular uptake to the induction of apoptosis by the released payload.
Caption: General workflow of ADC action from circulation to apoptosis.
Commonly used payloads with cleavable linkers like this compound include DNA-damaging agents such as duocarmycin and topoisomerase inhibitors like PNU-159682.
-
Duocarmycin: This class of potent antitumor agents alkylates the N3 of adenine (B156593) in the minor groove of DNA.[8] This DNA damage triggers a cellular response that can lead to apoptosis, particularly in rapidly dividing cancer cells with compromised DNA repair mechanisms.[1][5][9] The activation of DNA damage recognition and repair pathways is a key cellular response to duocarmycin.[9]
Caption: Signaling pathway of Duocarmycin-induced apoptosis.
-
PNU-159682: This is a potent metabolite of the anthracycline nemorubicin (B1684466) and acts as a topoisomerase II inhibitor.[10][11] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of DNA double-strand breaks, which in turn activates cell cycle arrest and the apoptotic cascade.[11][12]
Caption: Signaling pathway of PNU-159682-induced apoptosis.
Experimental Protocols
Synthesis of this compound Linker
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Val-OH
-
p-Aminobenzyl alcohol
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Standard SPPS resin (e.g., Wang resin)
-
Solvents (DMF, DCM, etc.)
Protocol:
-
Resin Loading: Load Fmoc-Lys(Boc)-OH onto the resin using a standard esterification procedure.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the lysine.
-
Valine Coupling: Couple Fmoc-Val-OH to the deprotected lysine on the resin using a coupling agent like HATU or DIC in the presence of a base such as DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group from the valine residue using 20% piperidine in DMF.
-
PAB Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide on the resin. This can be achieved by activating the carboxyl group of a protected p-aminobenzoic acid derivative and then reducing the acid to an alcohol, or by direct coupling of p-aminobenzyl alcohol under specific conditions.
-
Cleavage from Resin: Cleave the fully assembled linker from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude linker by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the this compound linker by LC-MS and NMR.
Caption: Synthetic workflow for this compound linker.
Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-activated this compound-Payload construct to a thiolated antibody.
Materials:
-
Thiolated monoclonal antibody (mAb)
-
Maleimide-activated this compound-Payload
-
Reduction buffer (e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP to generate free thiol groups. The molar excess of TCEP and reaction time should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Linker-Payload Activation: The this compound linker is first conjugated to the payload and then activated with a maleimide (B117702) group.
-
Conjugation: React the thiolated mAb with the maleimide-activated linker-payload in a suitable conjugation buffer. The reaction is typically carried out at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, RP-HPLC, and SEC.
Caption: Workflow for antibody-drug conjugation.
ADC Characterization: HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) distribution of an ADC.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Protocol:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the ADC.
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Control cell line (low or no antigen expression)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the development of targeted bioconjugates. Its enzyme-cleavable nature provides a robust mechanism for controlled drug release, enhancing the therapeutic window of potent cytotoxic agents. While further research is needed to fully characterize the specific kinetics and in vivo behavior of ADCs utilizing this linker, the available data and established protocols provide a strong foundation for its successful implementation in novel bioconjugation strategies. This guide offers researchers and drug developers a detailed technical overview to support the design, synthesis, and evaluation of next-generation ADCs based on the this compound linker.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajibio-pharma.com [ajibio-pharma.com]
- 11. Facebook [cancer.gov]
- 12. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for PAB-Val-Lys-Boc Linker Payload Attachment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for attaching cytotoxic payloads to the PAB-Val-Lys-Boc linker, a cleavable linker system integral to the development of Antibody-Drug Conjugates (ADCs). This document details the linker's mechanism of action, step-by-step protocols for payload conjugation, and methods for the purification and characterization of the resulting drug-linker conjugate and final ADC.
Introduction to the this compound Linker
The p-aminobenzyl (PAB), valine (Val), lysine (B10760008) (Lys) linker with a tert-butyloxycarbonyl (Boc) protecting group is a sophisticated tool in ADC development. It is designed for controlled release of a cytotoxic payload within the target cell. The dipeptide sequence, Val-Lys, is susceptible to cleavage by lysosomal proteases such as Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the unmodified cytotoxic drug. The Boc protecting group on the lysine side chain allows for selective payload attachment strategies.[1][2]
Mechanism of Action
The therapeutic action of an ADC utilizing the PAB-Val-Lys linker follows a multi-step intracellular pathway.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and conjugation of a this compound linker with a model payload, Monomethyl Auristatin E (MMAE). Actual results may vary depending on the specific payload, antibody, and experimental conditions.
Table 1: Representative Data for Boc-Val-Lys-PABC-MMAE Synthesis
| Step | Reactants (Molar Ratio) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Boc Deprotection | PAB-Val-Lys(Boc)-Boc + TFA (1:20) | DCM | 25 | 2 | >95 | >98% |
| Payload Coupling | Deprotected Linker:MMAE:HATU:DIPEA (1:1.1:1.1:2) | DMF | 25 | 4 | 80-90 | >95% |
Table 2: Representative Data for ADC Conjugation and Characterization
| Parameter | Value | Method |
| Antibody Concentration | 10 mg/mL | UV-Vis (A280) |
| Drug-Linker to Antibody Ratio (Molar) | 5:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, LC-MS |
| Monomer Purity | >95% | SEC-HPLC |
| Free Drug-Linker | <1% | RP-HPLC |
| In Vitro Cytotoxicity (IC50 on HER2+ cells) | 1-10 ng/mL | MTT Assay |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group from the lysine side chain to prepare the linker for payload conjugation.
Materials:
-
PAB-Val-Lys(Boc)-Boc linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the PAB-Val-Lys(Boc)-Boc linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add TFA to the solution (a 20-50% TFA/DCM solution is common).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker amine salt is typically used in the next step without further purification.
Protocol 2: Payload Attachment to the Deprotected Linker
This protocol details the conjugation of an amine-containing payload (e.g., MMAE) to the deprotected PAB-Val-Lys linker.
Materials:
-
Deprotected PAB-Val-Lys linker (from Protocol 1)
-
Amine-containing payload (e.g., MMAE)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC (RP-HPLC) for purification
-
Lyophilizer
Procedure:
-
Dissolve the deprotected linker and the payload in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add DIPEA to the mixture, followed by the addition of HATU.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the drug-linker conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
Protocol 3: Antibody-Drug Conjugate (ADC) Formation
This protocol describes the conjugation of the drug-linker to a monoclonal antibody (mAb) via lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab for HER2-positive cancers)
-
Drug-linker conjugate (from Protocol 2) with an NHS-ester activation group
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Dissolve the NHS-ester activated drug-linker in a co-solvent like DMSO.
-
Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 8:1 drug-linker to antibody).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding an excess of the quenching solution.
-
Purify the ADC from unconjugated drug-linker and aggregates using SEC.
-
Concentrate and buffer exchange the purified ADC into a formulation buffer.
Protocol 4: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Use a hydrophobic interaction chromatography (HIC) column.
-
Mobile Phase A: High salt buffer (e.g., 2M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Run a gradient from high to low salt concentration to elute the different ADC species.
-
The number of conjugated drugs increases the hydrophobicity, leading to longer retention times.
-
Calculate the average DAR from the peak areas of the different drug-loaded species.[3][4]
Purity and Aggregation Analysis by SEC-HPLC:
-
Use a size-exclusion chromatography (SEC) column.
-
Elute with a suitable mobile phase (e.g., PBS) under isocratic conditions.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier represent aggregates, and later-eluting peaks correspond to smaller molecules.
Mass Spectrometry (MS) Analysis:
-
LC-MS analysis of the intact ADC can confirm the mass of the conjugate and provide information on the distribution of drug-loaded species.[5][6]
-
Peptide mapping after enzymatic digestion can be used to identify the specific lysine residues that have been conjugated.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[7][8]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer) and a negative control cell line.
-
Cell culture medium and supplements.
-
ADC and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., SDS-HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibody for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Plot cell viability versus ADC concentration and calculate the IC50 value.
Signaling Pathway Visualization
ADCs developed with the this compound linker can target various cancer-related signaling pathways. Below are examples for HER2 and EGFR, common targets in oncology.
HER2 Signaling Pathway
EGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: In Vitro Enzymatic Cleavage Assay for the ADC Linker PAB-Val-Lys-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, and its stability and cleavage characteristics are paramount to the efficacy and safety of the ADC. The PAB-Val-Lys-Boc linker is an enzymatically cleavable linker designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This application note provides a detailed protocol for an in vitro cleavage assay of the this compound linker mediated by Cathepsin B.
The cleavage of the Val-Lys dipeptide by Cathepsin B initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the conjugated payload. The tert-butyloxycarbonyl (Boc) group protects the lysine (B10760008) side chain and is stable under the assay conditions. This assay is essential for characterizing the linker's susceptibility to enzymatic cleavage and determining its release kinetics, which are critical quality attributes in ADC development.[1][2][3]
Principle of the Assay
The in vitro cleavage assay for this compound relies on the enzymatic activity of Cathepsin B to hydrolyze the amide bond C-terminal to the valine-lysine dipeptide. The reaction is monitored by quantifying the decrease of the substrate (this compound) and the concurrent increase of the cleavage product over time using High-Performance Liquid Chromatography (HPLC). The rate of product formation is directly proportional to the enzymatic activity of Cathepsin B on the linker.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-135869 |
| Recombinant Human Cathepsin B | R&D Systems | 953-CY |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Sodium Acetate (B1210297) | Sigma-Aldrich | S2889 |
| Acetic Acid, Glacial | Sigma-Aldrich | 320099 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Acetonitrile (B52724) (ACN), HPLC Grade | Fisher Scientific | A998 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Ultrapure Water | Millipore | - |
| 96-well microplate, black | Corning | 3686 |
| HPLC system with UV detector | Agilent, Waters, etc. | - |
| Reversed-phase C18 column | Phenomenex, Waters, etc. | - |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.51 mg of the linker (MW: 450.58 g/mol ) in 1 mL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C for up to one month.
-
-
Cathepsin B Stock Solution:
-
Reconstitute the lyophilized Recombinant Human Cathepsin B in the recommended buffer as per the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL).
-
Store the enzyme stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5):
-
Prepare a 50 mM sodium acetate solution in ultrapure water.
-
Adjust the pH to 5.5 using glacial acetic acid.
-
Just before use, add DTT to a final concentration of 5 mM. DTT is a reducing agent required for Cathepsin B activity and should be added fresh.
-
-
Activated Cathepsin B Working Solution (e.g., 1 µM):
-
Thaw the Cathepsin B stock solution on ice.
-
Dilute the stock solution in the pre-warmed (37°C) Assay Buffer to the desired final concentration (e.g., 1 µM).
-
Pre-incubate the diluted enzyme solution at 37°C for 15 minutes to allow for activation.
-
In Vitro Cleavage Assay Procedure
-
In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer to each well designated for the reaction.
-
Add 5 µL of the 10 mM this compound stock solution to each well to achieve a final substrate concentration of 1 mM.
-
To initiate the enzymatic reaction, add 50 µL of the 1 µM activated Cathepsin B working solution to each well. The final volume in each well will be 100 µL.
-
Negative Control: In separate wells, add 50 µL of Assay Buffer without the enzyme to the substrate solution to monitor for any non-enzymatic degradation of the linker.
-
Incubate the microplate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by adding 100 µL of cold acetonitrile with 0.1% TFA to the respective wells.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated protein.
-
Carefully transfer the supernatant to HPLC vials for analysis.
HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 20 µL.
Run a standard of the intact this compound to determine its retention time. The cleavage product(s) will have different retention times, typically eluting earlier than the more complex substrate.
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a table for easy comparison. The percentage of remaining this compound at each time point can be calculated relative to the 0-minute time point.
| Time (minutes) | This compound Peak Area | % Remaining Substrate | Cleavage Product Peak Area |
| 0 | 100 | ||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 | |||
| Negative Control (240) |
Visualizations
Experimental Workflow
Cleavage Mechanism Signaling Pathway
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro cleavage assay of the this compound linker using Cathepsin B. The described methodology, including reagent preparation, assay procedure, and HPLC analysis, allows for the reliable determination of the linker's enzymatic lability. The data generated from this assay is crucial for the characterization and selection of ADC candidates during drug development, ensuring that the linker possesses the desired release characteristics for optimal therapeutic performance.
References
- 1. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preclinical Development of an ADC Utilizing a PAB-Val-Lys-Linker
For Research Use Only.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile.[1] This document details the preclinical application and evaluation of an ADC employing a protease-cleavable linker system composed of a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer and a valine-lysine (Val-Lys) dipeptide.
The Val-Lys dipeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[2][3] Following enzymatic cleavage of the dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which rapidly and efficiently releases the active cytotoxic drug inside the target cell.[4][5][6] This mechanism ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and unleashes its potent payload only after internalization into the cancer cell.[7] The PAB-Val-Lys-Boc construct represents a precursor to this linker, where the Boc (tert-Butyloxycarbonyl) group is a protecting group used during chemical synthesis.[8][9]
These notes provide detailed protocols for the conjugation, characterization, and evaluation of a PAB-Val-Lys based ADC, intended to guide researchers through the preclinical development process.
Mechanism of Action
The efficacy of an ADC with a PAB-Val-Lys linker is dependent on a sequence of events beginning with target recognition and culminating in the intracellular release of the cytotoxic payload.
-
Binding and Internalization: The ADC circulates systemically and the monoclonal antibody component selectively binds to a specific antigen on the surface of a cancer cell.
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking: The internalized vesicle (endosome) fuses with a lysosome. The lysosome provides an acidic environment rich in degradative enzymes.[1]
-
Enzymatic Cleavage: Within the lysosome, proteases like Cathepsin B recognize and cleave the Val-Lys dipeptide linker.[2]
-
Self-Immolation and Payload Release: Cleavage of the peptide bond triggers the PAB spacer to undergo rapid, spontaneous self-immolation (1,6-elimination), releasing the unmodified, fully active cytotoxic payload into the cytosol.[4][5]
-
Cytotoxicity: The released payload exerts its cell-killing effect, for example, by disrupting microtubules or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[10][11]
Experimental Protocols
The following protocols provide a framework for the synthesis and preclinical evaluation of an ADC featuring a PAB-Val-Lys linker.
Protocol 1: ADC Conjugation via Cysteine Thiol Alkylation
This protocol describes the conjugation of a maleimide-activated drug-linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.[12][13]
1.1. Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-activated PAB-Val-Lys-Payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4
1.2. Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Partial Reduction: Add TCEP to the mAb solution to a final molar excess of 2.0-2.5 equivalents. Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.[14]
-
Drug-Linker Preparation: Dissolve the maleimide-activated PAB-Val-Lys-Payload in DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Cool the reduced mAb solution to 4°C. Add the drug-linker solution to the reduced mAb at a molar ratio of ~5-7 moles of drug-linker per mole of mAb. The final concentration of DMSO should not exceed 10% v/v.
-
Incubation: Allow the reaction to proceed at 4°C for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine over the initial amount of drug-linker. Incubate for 20 minutes.
-
Purification: Remove unconjugated drug-linker and other small molecules by passing the reaction mixture through a pre-equilibrated desalting column (G-25) using PBS as the mobile phase.
-
Characterization: Characterize the purified ADC for concentration, aggregation (by SEC), and Drug-to-Antibody Ratio (DAR).
Protocol 2: ADC Characterization
2.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.[15][16] UV-Vis spectroscopy offers a rapid method for its determination.[]
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl) with their respective extinction coefficients.
-
Correct the absorbance at 280 nm for the contribution from the payload.
-
The DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.[16]
2.2. DAR and Purity by Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each payload adds hydrophobicity. This provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).
-
Species with higher DAR values will elute later.
-
The weighted average DAR can be calculated from the relative peak areas of the different species.[]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines using a standard MTT assay.[18][19][20][21]
3.1. Materials:
-
Antigen-positive (Target) and Antigen-negative (Control) cell lines
-
Complete cell culture medium
-
Purified ADC, naked mAb, and non-targeting control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)[19]
3.2. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.[22]
-
Treatment: Prepare serial dilutions of the ADC, naked mAb, and control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to untreated control cells. Plot percent viability against the logarithm of concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4: In Vivo Efficacy in a Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of the ADC in a subcutaneous tumor xenograft mouse model.[10][23][24]
4.1. Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD-scid)[11]
-
Antigen-positive tumor cell line
-
Purified ADC, vehicle control, naked mAb, and non-targeting control ADC
-
Sterile PBS for injection
4.2. Procedure:
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: V = 0.5 × (length × width²).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).[10][11]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Naked mAb
-
Group 3: Non-targeting Control ADC
-
Groups 4-X: Test ADC at various dose levels (e.g., 1, 3, 10 mg/kg)
-
-
Dosing: Administer the treatments intravenously (i.v.) according to the planned schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[11]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[25]
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different ADC candidates and control groups.
Table 1: ADC Characterization Summary
| Property | Method | Result |
|---|---|---|
| Protein Concentration | A280 | 5.2 mg/mL |
| Average DAR | UV-Vis | 3.8 |
| DAR Distribution | HIC | DAR0: 5%, DAR2: 35%, DAR4: 50%, DAR6: 10% |
| Aggregation | SEC-HPLC | < 2% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Antigen Status | Test Article | IC50 (nM) |
|---|---|---|---|
| Cell Line A | Positive | Test ADC | 1.5 |
| Cell Line A | Positive | Naked mAb | > 1000 |
| Cell Line B | Negative | Test ADC | 850 |
| Cell Line B | Negative | Naked mAb | > 1000 |
Table 3: In Vivo Xenograft Study Summary (at Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Naked mAb | 10 | 980 ± 120 | 22% | +1.8 |
| Non-targeting ADC | 10 | 1150 ± 140 | 8% | -1.5 |
| Test ADC | 1 | 650 ± 90 | 48% | -2.0 |
| Test ADC | 3 | 210 ± 50 | 83% | -4.5 |
| Test ADC | 10 | 55 ± 25 | 96% | -8.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. agilent.com [agilent.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to PAB-Val-Lys-Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the development of complex organic molecules, including antibody-drug conjugate (ADC) linkers like p-aminobenzyl (PAB)-Val-Lys(Boc).[1][2] Its stability under various conditions and its straightforward removal under acidic conditions make it an invaluable tool. This document provides a comprehensive guide to the deprotection of the Boc group from the lysine (B10760008) residue in PAB-Val-Lys-Boc, a critical step in the synthesis of cleavable ADC linkers.[3] The protocol primarily focuses on the use of trifluoroacetic acid (TFA), the most common and efficient reagent for this transformation.[1][4]
The deprotection of the ε-amino group of lysine is a crucial step to enable the conjugation of a payload, thus forming the final ADC. The Val-Lys dipeptide sequence is designed to be cleaved by lysosomal enzymes, such as Cathepsin B, releasing the payload within the target cancer cell.[5]
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following key steps:[1][4][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4]
-
Formation of a tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][6]
-
Formation of the Amine Salt: The newly formed free amine on the lysine side chain is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[4][6]
Due to the generation of the reactive tert-butyl cation, which can lead to side reactions such as the alkylation of sensitive residues, the use of scavengers is often recommended.[2]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the acidic deprotection of the Boc group from this compound in a solution-phase synthesis context.
Protocol 1: Standard Boc Deprotection with TFA in Dichloromethane (DCM)
This is the most common and generally applicable method for Boc deprotection.
Materials and Reagents:
-
PAB-Val-Lys(Boc)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or anisole (B1667542) (optional scavengers)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the PAB-Val-Lys(Boc) substrate in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Addition of TFA: Slowly add TFA to the stirred solution. A common reaction cocktail consists of 50-95% TFA in DCM.[2][4] If using scavengers, a typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[7] Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To precipitate the deprotected product, add the concentrated residue dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[2][4]
-
Collect the precipitated product by centrifugation followed by decantation of the ether, or by filtration.[2][4]
-
Wash the product with cold diethyl ether to remove residual scavengers and byproducts.[2]
-
Dry the final product under vacuum.
-
Safety Precautions:
-
TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[6]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by several factors. The following table summarizes typical reaction parameters.
| Parameter | Condition | Rationale | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | Highly efficient and volatile, simplifying product isolation. | [4] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred to prevent side reactions. | [2][4] |
| Concentration | 0.1–0.5 M | A common concentration range for solution-phase reactions. | [4] |
| Temperature | 0 °C to Room Temperature | Cooling helps to control the reaction rate and minimize side reactions. | [4][7] |
| Reaction Time | 30 minutes - 4 hours | Dependent on the substrate and reaction scale; monitored by TLC or LC-MS. | [4][7] |
| Scavengers | Triisopropylsilane (TIS), Water, Anisole | To trap the tert-butyl cation and prevent side reactions. | [2][4] |
Diagrams
Experimental Workflow for this compound Deprotection
Caption: A step-by-step workflow for the deprotection of this compound.
Logical Relationship of Deprotection Mechanism
Caption: The chemical mechanism of TFA-mediated Boc deprotection on lysine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Characterization of PAB-Val-Lys-Boc Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the antigen-targeting precision of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[2] This document focuses on ADCs utilizing a cleavable p-aminobenzyl (PAB) linker with a valine-lysine (Val-Lys) dipeptide sequence and a Boc-protected lysine. The Val-Lys dipeptide is designed for enzymatic cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells.[3][4]
The inherent complexity and heterogeneity of ADCs present significant analytical challenges.[5] Variations in the drug-to-antibody ratio (DAR), the specific sites of conjugation, and the presence of product-related impurities like aggregates or fragments necessitate a robust suite of analytical methods for comprehensive characterization.[6][7] This application note provides detailed protocols for the essential analytical techniques required to ensure the quality, safety, and efficacy of PAB-Val-Lys-Boc ADCs.
Overall Analytical Workflow
A multi-faceted analytical approach is required to characterize the critical quality attributes (CQAs) of an ADC. This typically involves a combination of chromatographic and mass spectrometric techniques to assess DAR, purity, identity, and stability.
Caption: High-level workflow for the analytical characterization of ADCs.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the industry-standard method for determining the DAR and drug-load distribution of ADCs.[8] It separates ADC species based on hydrophobicity under non-denaturing conditions, preserving the native structure of the antibody.[9][10] The number of conjugated hydrophobic drug-linker moieties directly correlates with the retention time on the HIC column.[11]
Caption: Step-by-step workflow for DAR determination using HIC.
Experimental Protocol: HIC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector (Agilent 1290 Infinity II Bio LC or equivalent).[11]
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent.
-
-
Mobile Phases:
-
Mobile Phase A: 2 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol (B130326).[11]
-
Note: The inclusion of a small amount of organic solvent like isopropanol can improve peak shape and recovery for hydrophobic ADCs.[11][12]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: 280 nm
-
Injection Volume: 10 µL (of 1 mg/mL ADC)
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B (linear gradient)
-
12-14 min: 100% B
-
14-15 min: 100-0% B
-
15-20 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species from the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (DAR_i * Area_i%) / Σ (Area_i%)
-
Data Presentation: HIC Results
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 4.5 | 15.2 |
| DAR2 | 7.8 | 45.5 |
| DAR4 | 9.9 | 30.1 |
| DAR6 | 11.2 | 8.1 |
| DAR8 | 12.1 | 1.1 |
| Average DAR | - | 3.5 |
Identity and Heterogeneity by LC-MS
Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) is a powerful tool for confirming the molecular weight of the ADC and its subunits, providing an orthogonal method for DAR calculation and assessing heterogeneity.[1][]
A. Denaturing Intact Mass Analysis
This provides the molecular weight of the entire ADC, offering a global view of the drug load distribution.[1]
B. Subunit Mass Analysis
After reduction of interchain disulfide bonds, the light chains (LC) and heavy chains (HC) are analyzed separately. This allows for the determination of drug distribution on each chain.[1]
Caption: Workflow for reduced ADC analysis by RP-LC-MS.
Experimental Protocol: Subunit RP-LC-MS
-
Sample Preparation:
-
To 50 µL of ADC (1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.[1]
-
Incubate at 37°C for 30 minutes to reduce interchain disulfide bonds.
-
Dilute the sample to 0.2 mg/mL with 0.1% formic acid in water for analysis.
-
-
Instrumentation:
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 80°C
-
Gradient: 20-50% B over 15 minutes
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: 500-4000 m/z
-
Data Analysis: Deconvolute the raw mass spectra for the light chain and heavy chain peaks to obtain their zero-charge mass profiles.
-
Data Presentation: Subunit Mass Analysis Results
| Subunit | Species | Expected Mass (Da) | Observed Mass (Da) |
| Light Chain | LC + 0 Drug | 23,500.0 | 23,500.5 |
| Light Chain | LC + 1 Drug | 24,750.0 | 24,750.8 |
| Heavy Chain | HC + 0 Drug | 50,200.0 | 50,201.1 |
| Heavy Chain | HC + 1 Drug | 51,450.0 | 51,451.5 |
| Heavy Chain | HC + 2 Drugs | 52,700.0 | 52,701.8 |
| Heavy Chain | HC + 3 Drugs | 53,950.0 | 53,952.2 |
Linker Stability Assessment
Assessing the stability of the linker in plasma is crucial to predict its in vivo performance and potential for off-target toxicity.[14] This is typically done by incubating the ADC in plasma from different species and measuring the release of the free payload over time.[14][15]
Caption: Workflow to evaluate the in vitro stability of an ADC linker in plasma.
Experimental Protocol: Plasma Stability Assay
-
Incubation:
-
Incubate the this compound ADC in human and mouse plasma at a concentration of 100 µg/mL at 37°C.[14]
-
Collect samples at specified time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
-
-
Sample Processing:
-
To 50 µL of the plasma sample, add 150 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use an LC-MS/MS system to separate and quantify the released payload from the remaining ADC-conjugated payload.[14]
-
Develop a multiple reaction monitoring (MRM) method for sensitive detection of the free payload.
-
-
Data Analysis:
-
Generate a standard curve for the free payload to quantify its concentration in the samples.
-
Express the amount of released payload as a percentage of the initial total payload.
-
Data Presentation: Plasma Stability Results
| Species | Time (hours) | % Payload Released |
| Human | 0 | 0.0 |
| Human | 24 | < 1.0 |
| Human | 72 | 1.5 |
| Human | 144 | 2.1 |
| Mouse | 0 | 0.0 |
| Mouse | 24 | 8.5 |
| Mouse | 72 | 19.2 |
| Mouse | 144 | 28.7 |
Note: The Val-Cit-PAB linker, a close analog, is known to be susceptible to premature cleavage by mouse carboxylesterase Ces1C, leading to higher payload release in mouse plasma compared to human plasma.[3][15] Similar species-dependent stability should be evaluated for the Val-Lys-PAB linker.
Purity: Aggregate and Fragment Analysis by SEC
Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments), which are critical quality attributes that can affect an ADC's efficacy and immunogenicity.[6]
Experimental Protocol: SEC
-
Instrumentation:
-
HPLC/UHPLC system with a UV detector.
-
SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm, or equivalent.
-
-
Mobile Phase:
-
100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: 280 nm
-
Injection Volume: 20 µL (of 1 mg/mL ADC)
-
Run Time: 30 minutes (isocratic)
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the relative percentage of each species based on peak area.
-
Data Presentation: SEC Purity Results
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 8.5 | 1.2 | ≤ 2.0% |
| Monomer | 12.1 | 98.5 | ≥ 97.0% |
| Fragment | 15.3 | 0.3 | ≤ 1.0% |
Conclusion
The comprehensive analytical characterization of this compound ADCs requires the use of orthogonal methods to control the critical quality attributes of the molecule. The protocols and workflows detailed in this application note for HIC, LC-MS, and SEC provide a robust framework for assessing drug-to-antibody ratio, identity, purity, and linker stability. These methods are essential for ensuring batch-to-batch consistency and for generating the necessary data to support regulatory filings and advance ADC candidates through the development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAB-Val-Lys-Boc Linker for Fluorescent Probe Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the PAB-Val-Lys-Boc linker in the conjugation of fluorescent probes to targeting moieties, such as antibodies, for applications in research and drug development.
Introduction
The this compound linker is a cleavable linker system designed for the targeted delivery of molecules, including fluorescent probes and therapeutic agents.[1][2] It incorporates a dipeptide sequence (Val-Lys) that is susceptible to cleavage by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][] This enzymatic cleavage mechanism allows for the controlled release of the conjugated payload within the target cells, enhancing specificity and minimizing off-target effects.[3] The linker consists of three key components: a p-aminobenzyl alcohol (PAB) self-immolative spacer, a cathepsin B-cleavable Valine-Lysine dipeptide, and a Boc-protected lysine (B10760008) residue.[2][5] The PAB group ensures the efficient release of the payload in its active form after dipeptide cleavage.[6]
Key Features:
-
Enzymatic Cleavage: Specifically cleaved by lysosomal proteases like Cathepsin B, leading to targeted payload release.[]
-
Self-Immolative Spacer: The PAB moiety undergoes spontaneous 1,6-elimination upon peptide cleavage to release the attached molecule.[6]
-
Versatile Conjugation: The Boc-protected lysine offers a site for further modification or can be deprotected to reveal a primary amine. The PAB hydroxyl group can be activated for conjugation to amine-containing payloads.
-
Enhanced Stability: Dipeptide linkers like Val-Lys generally exhibit good stability in plasma, ensuring the integrity of the conjugate in circulation before reaching the target site.[6][7]
Physicochemical and Stability Data
The following tables summarize key properties of the this compound linker and related dipeptide linkers.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈N₄O₅ | [5] |
| Molecular Weight | 450.58 g/mol | [2][5] |
| Purity | > 96% | [5] |
| Appearance | Solid | [2] |
| Storage Conditions | Stock solutions: -80°C for 6 months; -20°C for 1 month. | [1] |
Table 1: Physicochemical Properties of this compound Linker.
| Parameter | Linker System | Condition | Result | Reference |
| Plasma Stability | Val-Cit-PAB | Human Plasma | High stability (t½ > 230 days reported for a similar ADC) | [8] |
| Plasma Stability | Val-Cit-PAB | Mouse Plasma | Unstable due to cleavage by carboxylesterase 1c (Ces1c) | [7][9] |
| Cleavage Rate | Z-Phe-Lys-PABC-DOX | Cathepsin B | 30-fold faster than Z-Val-Cit-PABC-DOX | [3] |
| Cleavage Rate | Z-Val-Cit-PABC-DOX | Lysosomal Lysate | Similar to Z-Phe-Lys-PABC-DOX | [3] |
Table 2: Stability and Cleavage Data for Related Dipeptide Linkers.
Mechanism of Action and Signaling Pathway
The this compound linker is designed to release its payload upon internalization into target cells via receptor-mediated endocytosis. The conjugate traffics through the endosomal-lysosomal pathway, where the acidic environment and the presence of proteases like Cathepsin B facilitate the cleavage of the Val-Lys dipeptide.
Caption: Cellular uptake and enzymatic cleavage of a fluorescent probe conjugate.
Following the enzymatic cleavage of the amide bond between the lysine and the PAB group, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, releasing carbon dioxide and the unmodified fluorescent probe.
Caption: Self-immolative mechanism of the PAB spacer.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a fluorescent probe to an antibody using the this compound linker. The specific reaction conditions may require optimization based on the properties of the antibody and the fluorescent probe.
Activation of the this compound Linker
This protocol describes the activation of the hydroxyl group on the PAB moiety for subsequent reaction with an amine-containing fluorescent probe.
Materials:
-
This compound linker
-
p-nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting activated linker (PAB(PNP)-Val-Lys(Boc)) by flash column chromatography.
Conjugation of an Amine-Reactive Fluorescent Probe to the Activated Linker
Materials:
-
Activated PAB(PNP)-Val-Lys(Boc) linker
-
Amine-containing fluorescent probe
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the amine-containing fluorescent probe in anhydrous DMF in a reaction vial under an inert atmosphere.
-
Add DIPEA to the solution.
-
Add a solution of the activated PAB(PNP)-Val-Lys(Boc) linker in anhydrous DMF to the vial.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, purify the linker-probe conjugate by preparative HPLC.
Deprotection of the Boc Group and Antibody Conjugation
This protocol outlines the removal of the Boc protecting group and subsequent conjugation to a maleimide-activated antibody.
Materials:
-
Linker-probe conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Maleimide-activated antibody (prepared according to standard protocols)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
DMSO
Procedure:
-
Boc Deprotection:
-
Dissolve the linker-probe conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.
-
-
Antibody Conjugation (via Thiol-Maleimide Ligation):
-
This step assumes the deprotected linker-probe has a thiol-reactive group or is modified to contain one. A more direct approach is to conjugate a maleimide-functionalized linker-probe to a reduced antibody.
-
Alternatively, if the final linker-probe has a primary amine, it can be conjugated to an antibody via NHS-ester chemistry.[10]
-
The following is a general protocol for NHS-ester conjugation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[]
-
Dissolve the deprotected linker-probe (with an NHS-ester reactive group) in DMSO to prepare a stock solution.
-
Add the linker-probe stock solution to the antibody solution at a molar ratio of 5:1 to 20:1 (linker:antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the antibody-probe conjugate using size-exclusion chromatography (e.g., a desalting column) to remove excess linker-probe.[]
-
Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
-
Caption: General workflow for fluorescent probe conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive linker or antibody. | Verify the activity of the activated linker. Ensure the antibody is properly reduced (for thiol-maleimide) or in the correct buffer (for NHS-ester). Optimize the molar ratio of linker to antibody. |
| Antibody Aggregation | High degree of labeling (DOL); Hydrophobicity of the linker-probe. | Reduce the molar ratio of linker to antibody. Include aggregation inhibitors (e.g., arginine) during conjugation and storage. Optimize buffer conditions. |
| Premature Probe Release | Linker instability. | Ensure proper storage of the conjugate. For in vivo studies in rodents, consider linker modifications to reduce susceptibility to carboxylesterases.[7] |
| Inconsistent DOL | Variability in reaction conditions. | Precisely control reaction time, temperature, and pH. Ensure accurate concentration measurements of reactants. |
Conclusion
The this compound linker offers a robust and specific system for the intracellular delivery of fluorescent probes. Its reliance on enzymatic cleavage by lysosomal proteases provides a mechanism for targeted signal generation within cells of interest. The protocols and data presented here serve as a guide for researchers to effectively utilize this linker in their studies, with the understanding that optimization for specific applications is often necessary. Careful control over the conjugation process and thorough characterization of the final conjugate are critical for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes & Protocols: In Vivo Efficacy Assessment of PAB-Val-Lys-Boc Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-drug conjugates (ADCs) are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1] The design of the linker connecting the antibody and the payload is critical for the ADC's stability, efficacy, and safety.[] This document outlines a detailed protocol for assessing the in vivo efficacy of an ADC utilizing a PAB-Val-Lys-Boc linker construct. The Val-Lys dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] Following cleavage, the p-aminobenzyl carbamate (B1207046) (PABC) spacer self-immolates to release the active cytotoxic drug inside the target cell.[5][6]
Robust preclinical evaluation in relevant animal models is essential to determine the therapeutic potential of a novel ADC.[7][8] The most common models for initial efficacy screening are cell line-derived xenografts (CDX) in immunocompromised mice, which are reproducible and cost-effective.[9][10] This protocol provides a comprehensive framework for conducting such studies, from animal model selection to data analysis and presentation.
Mechanism of Action: Intracellular Payload Release
The efficacy of a Val-Lys linked ADC is dependent on a multi-step intracellular process. After intravenous administration, the ADC circulates and binds to a specific target antigen on the surface of tumor cells. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked through the endosomal pathway to the lysosome.[11] Within the acidic environment of the lysosome, proteases like cathepsin B recognize and cleave the Val-Lys dipeptide linker.[4][] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the free, active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect, often by inducing DNA damage and apoptosis.[5][13]
Experimental Protocols
This section details the methodology for conducting an in vivo efficacy study using a cell line-derived xenograft (CDX) model. All animal experiments must be conducted in accordance with Institutional Animal Care and Use Committee (IACUC) approved protocols.[9]
Materials and Reagents
-
Test Article: this compound ADC (lyophilized powder)
-
Vehicle Control: Formulation buffer (e.g., sterile PBS, pH 7.4)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice), female, 6-8 weeks old.[10]
-
Tumor Cells: Human cancer cell line expressing the target antigen of the ADC.
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, RPMI-1640, FBS).
-
Anesthetics: (e.g., Isoflurane, Ketamine/Xylazine)
-
Consumables: Sterile syringes, needles, surgical tools, digital calipers, analytical balance.
Animal Model Development
-
Cell Culture: Culture the selected human cancer cell line under standard aseptic conditions until a sufficient number of cells for implantation is reached (typically 80-90% confluency).
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and perform a cell count (e.g., using a hemocytometer). Resuspend the cell pellet in sterile PBS or serum-free media at the desired concentration (e.g., 5 x 10⁷ cells/mL). Place the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (e.g., 5-10 x 10⁶ cells) into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor animals daily for health and welfare. Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.[10]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[10]
Study Execution
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.[10] Ensure the average tumor volume is comparable across all groups.
-
Dosing Solution Preparation:
-
On the day of dosing, reconstitute the lyophilized ADC in the appropriate vehicle to the desired stock concentration.
-
Perform serial dilutions to prepare the final dosing solutions for each treatment group. Protect from light if the payload is light-sensitive.
-
-
Treatment Administration:
-
Administer the ADC, vehicle control, or other control articles according to the predetermined dose, schedule, and route (e.g., intravenously via the tail vein).
-
Refer to Table 1 for an example treatment group design.
-
-
In-life Monitoring:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal at least twice a week as an indicator of systemic toxicity.[9]
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, morbidity, or changes in behavior.[9]
-
-
Study Endpoints:
-
The study may be terminated when the mean tumor volume in the vehicle control group reaches a specified size (e.g., 1500-2000 mm³).
-
Individual animals should be euthanized if they meet pre-defined endpoint criteria, such as >20% body weight loss or tumors exceeding the maximum allowable size.
-
If survival is an endpoint, the study continues until the pre-defined survival endpoint is met for each animal.
-
Post-Mortem Analysis
-
Euthanasia & Necropsy: At the study endpoint, euthanize all remaining animals.
-
Tumor Collection: Excise tumors, weigh them, and record the final tumor weight.
-
Tissue Processing: A portion of the tumor can be flash-frozen for biomarker analysis, while the remainder can be fixed in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC) to assess target engagement and downstream pharmacodynamic effects.[9]
Data Presentation and Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI at a specific time point (e.g., Day 21) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
-
Body Weight Change: Calculate the percentage change in body weight relative to Day 0 to monitor toxicity.
-
Statistical Analysis: Use appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare treatment groups to the vehicle control.[10] A p-value < 0.05 is typically considered statistically significant.
-
Survival Curves: If applicable, generate Kaplan-Meier survival curves and analyze using a log-rank test.[10]
Example Data Tables
Table 1: Example of an In Vivo Study Treatment Group Design
| Group | Treatment Article | Dose (mg/kg) | Route of Admin. | Dosing Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | IV | Q7Dx3 | 10 |
| 2 | This compound ADC | 1 | IV | Q7Dx3 | 10 |
| 3 | This compound ADC | 3 | IV | Q7Dx3 | 10 |
| 4 | This compound ADC | 10 | IV | Q7Dx3 | 10 |
| 5 | Non-binding ADC | 10 | IV | Q7Dx3 | 10 |
IV: Intravenous; Q7Dx3: One dose every 7 days for 3 doses.
Table 2: Example Summary of In Vivo Efficacy and Tolerability Data (Day 21)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM | Tumor-Free Survivors (n) |
|---|---|---|---|---|
| Vehicle Control | 1450 ± 150 | - | +5.5 ± 1.2 | 0/10 |
| ADC (1 mg/kg) | 870 ± 95 | 40.0 | +4.8 ± 1.5 | 0/10 |
| ADC (3 mg/kg) | 350 ± 55 | 75.9 | +2.1 ± 1.8 | 2/10 |
| ADC (10 mg/kg) | 50 ± 25 | 96.6 | -3.5 ± 2.1 | 7/10 |
| Non-binding ADC | 1390 ± 165 | 4.1 | +5.1 ± 1.4 | 0/10 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific ADC, tumor model, and experimental conditions.[10]
References
- 1. hoeford.com [hoeford.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PAB-Val-Lys-Boc Conjugation Reactions
Welcome to the technical support center for PAB-Val-Lys-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of antibody-drug conjugates (ADCs) utilizing this specific linker.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low Yield During Peptide Coupling
Question: We are experiencing a low yield (below 50%) during the amide bond formation between our activated drug-linker moiety and the antibody. What are the potential causes and how can we improve the yield?
Answer: Low yields in the coupling step are a common challenge and can be attributed to several factors, including the choice of coupling reagent, reaction conditions, and the quality of starting materials.
Potential Causes and Solutions:
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation. Reagents vary in their activation speed, stability, and potential for side reactions.
-
Recommendation: Consider using modern and highly efficient coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). These reagents are known to facilitate rapid and efficient amide bond formation with minimal side reactions. For sterically hindered couplings, HATU is often preferred over HBTU due to its faster reaction times and lower risk of racemization.[1][2]
-
-
Inadequate Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the coupling efficiency.
-
Recommendation: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to ensure all reactants are fully dissolved. The reaction is typically carried out at room temperature. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 4 hours.
-
-
Poor Quality of Starting Materials: The purity of the antibody and the drug-linker conjugate is paramount for a successful conjugation.
-
Recommendation: Ensure the antibody purity is greater than 95%. The presence of protein impurities can interfere with the reaction. Verify the integrity and purity of the this compound linker-payload construct before initiating the conjugation reaction.
-
| Coupling Reagent | Key Advantages | Potential Drawbacks | Typical Conditions |
| HATU | High coupling efficiency, fast reaction times, low racemization risk.[1] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[2] | 1.1-1.5 eq. reagent, 2 eq. DIPEA in DMF, Room Temp, 1-2 h. |
| HBTU | Good coupling efficiency, widely used. | Slower than HATU, higher risk of racemization compared to HATU.[1] | 1.1-1.5 eq. reagent, 2 eq. DIPEA in DMF, Room Temp, 1-4 h. |
| BOP | Effective for hindered couplings, minimal dehydration of Asn and Gln.[3] | Forms carcinogenic HMPA as a byproduct, less commonly used now.[3][4] | 2 eq. reagent, 4 eq. DIPEA in DMF, Room Temp, 10-60 min.[4] |
Issue 2: Incomplete Removal of the Boc Protecting Group
Question: We are observing incomplete deprotection of the Boc group from the lysine (B10760008) residue after treatment with acid. How can we ensure complete removal?
Answer: Incomplete Boc deprotection can lead to a heterogeneous product and complicate downstream purification. The choice of acid, solvent, reaction time, and temperature are all critical for successful deprotection.
Potential Causes and Solutions:
-
Insufficiently Strong Acidic Conditions: The Boc group is stable under basic and mild acidic conditions and requires a strong acid for efficient cleavage.
-
Recommendation: The most common and effective methods for Boc deprotection involve using either neat Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane.[5][6] A 20-50% solution of TFA in Dichloromethane (DCM) is a standard procedure.[6] Alternatively, a 4M solution of HCl in dioxane is also highly effective and can sometimes provide a crystalline salt of the deprotected amine, which facilitates isolation.[5][6]
-
-
Short Reaction Time or Low Temperature: While Boc deprotection is often rapid, insufficient reaction time or low temperatures can lead to incomplete removal.
-
Recommendation: Most Boc deprotections are complete within 30 minutes to 2 hours at room temperature.[5] It is advisable to monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
| Reagent | Typical Concentration | Solvent | Time | Temperature | Notes |
| TFA | 20-50%[6] | DCM | 30 min - 2 h | Room Temp | TFA salts are often oily, which can complicate work-up.[6] |
| HCl | 4 M[5][6] | 1,4-Dioxane | 30 min - 1 h[7] | Room Temp | Often yields a crystalline HCl salt, facilitating isolation.[6] Dioxane can be difficult to remove.[6] |
| H₂SO₄ | 10% | 1,4-Dioxane | Comparable to 50% TFA/DCM[8] | Room Temp | An inexpensive and safer alternative to TFA.[8] |
Issue 3: Difficulty in Purifying the Final ADC Product
Question: We are struggling with the purification of our this compound conjugated ADC. We observe aggregation and poor separation of the desired product.
Answer: Purification of ADCs can be challenging due to their heterogeneity and the increased hydrophobicity imparted by the drug-linker moiety, which can lead to aggregation.
Potential Causes and Solutions:
-
Product Aggregation: The hydrophobic nature of the this compound linker and many cytotoxic payloads can lead to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[][10][11]
-
Recommendation: Optimize the DAR; an ideal range is typically 2 to 4.[] Higher DARs can lead to reduced solubility and increased aggregation.[] During purification and storage, use stabilizing buffers, which may contain excipients like polysorbates (e.g., Polysorbate 20 or 80) to shield hydrophobic patches.[10][13] Tangential flow filtration (TFF) is a common method to remove aggregates and unreacted reagents.[14]
-
-
Inefficient Chromatographic Separation: The heterogeneity of the ADC product (varying DAR) requires a high-resolution purification technique.
-
Recommendation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide and ADC purification.[15][16] A C18 column with a water/acetonitrile gradient containing a small amount of TFA (e.g., 0.1%) is typically used. For more complex mixtures, other techniques like ion-exchange chromatography (IEC) or hydrophobic interaction chromatography (HIC) can be employed to separate species with different DARs.[14]
-
Experimental Protocols
General Protocol for this compound Conjugation
-
Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like DTT or TCEP to generate free thiol groups for conjugation. Purify the reduced antibody to remove the excess reducing agent.
-
Coupling Reaction:
-
Dissolve the PAB-Val-Lys(Boc)-linker-payload construct in an appropriate organic solvent (e.g., DMF or DMSO).
-
In a separate vessel, pre-activate the linker-payload with a coupling reagent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA) in DMF for 1-2 minutes.
-
Add the activated linker-payload solution to the prepared antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the linker.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload and other small molecules.[14] Further purification to separate different DAR species can be achieved by RP-HPLC or HIC.
General Protocol for Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected peptide-linker in a minimal amount of an appropriate solvent (e.g., DCM for TFA deprotection).
-
Acid Treatment:
-
Using TFA: Add a solution of 20-50% TFA in DCM to the dissolved peptide.
-
Using HCl/dioxane: Add a 4M solution of HCl in 1,4-dioxane.
-
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting crude product can be precipitated or triturated with a non-polar solvent like diethyl ether to obtain a solid.
-
Further purification can be achieved by RP-HPLC.
-
General Protocol for RP-HPLC Purification
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the conjugate.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound ADC synthesis.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PAB-Val-Lys-Boc Linker Stability in Plasma
Welcome to the technical support center for the PAB-Val-Lys-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the plasma stability of antibody-drug conjugates (ADCs) utilizing this cleavable linker technology. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your ADC development programs.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
The p-aminobenzyl carbamate (B1207046) (PAB) Valine-Lysine(Boc) linker is a type of enzymatically cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2][3] It connects a cytotoxic payload to a monoclonal antibody. The linker is designed to be stable in systemic circulation but is cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4][5][6] Upon internalization of the ADC into the target cancer cell, Cathepsin B cleaves the peptide bond between the valine and lysine (B10760008) residues. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic drug inside the tumor cell.[6]
Q2: What are the primary challenges associated with the stability of dipeptide linkers like this compound in plasma?
A primary challenge is premature cleavage of the linker in systemic circulation before the ADC reaches the target tumor.[7] This can be caused by circulating proteases, leading to off-target toxicity and reduced therapeutic efficacy.[8][9] For the closely related and widely studied valine-citrulline (Val-Cit) linker, a significant instability has been observed in mouse plasma due to the activity of the carboxylesterase 1c (Ces1c) enzyme.[4][10][11][12][13] This species-specific instability can complicate the translation of preclinical data from mouse models to human studies.[11][12]
Q3: How does the stability of these linkers differ between preclinical species and humans?
The stability of dipeptide linkers can vary significantly across species. For instance, the Val-Cit linker is generally stable in human and cynomolgus monkey plasma but shows marked instability in mouse and, to a lesser extent, rat plasma due to the presence of carboxylesterase 1c (Ces1c).[10][11][12][13][14][15] This can lead to a more rapid clearance of the payload in rodent models compared to primates.[14] Understanding these differences is critical for the appropriate design and interpretation of preclinical toxicology and efficacy studies.[11]
Q4: What strategies can be employed to improve the plasma stability of dipeptide linkers?
Several strategies have been developed to enhance the plasma stability of dipeptide linkers:
-
Amino Acid Substitution: Modifying the dipeptide sequence can significantly impact stability. For example, the addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (creating a Glu-Val-Cit linker) has been shown to dramatically increase stability in mouse plasma by sterically hindering the action of Ces1c, without compromising its susceptibility to Cathepsin B cleavage.[10][12][16]
-
Site of Conjugation: The location of linker-drug conjugation on the antibody can influence stability.[8] Conjugation at sites with less solvent accessibility may shield the linker from circulating proteases.[17]
-
Linker Modification: Introducing hydrophilic polymers like PEG or polysarcosine can help shield the linker from enzymatic degradation.[17]
Q5: What is the role of the Boc protecting group on the lysine residue?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine on the lysine side chain.[2][3] In the context of the PAB-Val-Lys(Boc) linker, it serves to prevent unwanted reactions at the lysine side chain during the synthesis and conjugation process. The Boc group is typically stable under neutral and basic conditions but can be removed under acidic conditions.[18] Its impact on the overall plasma stability of the final ADC is an area of active investigation, as modifications to the linker structure can influence interactions with plasma proteins and enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of this compound linker stability in plasma.
Issue 1: Premature Payload Release Observed in Mouse Plasma Stability Assay
-
Potential Cause: Cleavage of the Val-Lys dipeptide by mouse carboxylesterase 1c (Ces1c). This is a known issue for similar dipeptide linkers like Val-Cit.[11][12][13]
-
Troubleshooting Steps:
-
Confirm Species-Specific Instability: Conduct a parallel stability study in human and cynomolgus monkey plasma. If the linker is stable in primate plasma but not in mouse plasma, Ces1c is the likely cause.[10][19]
-
Modify the Linker Sequence: Synthesize and test an ADC with a more stable linker design, such as a Glu-Val-Lys sequence. The addition of a charged amino acid at the P3 position can inhibit Ces1c activity.[10][12]
-
Use a Ces1c Knockout Mouse Model: For in vivo studies, consider using a mouse strain that lacks the Ces1c enzyme to obtain data that may be more translatable to humans.[4]
-
Analytical Confirmation: Utilize LC-MS to identify the cleavage products in the plasma sample to confirm the site of enzymatic degradation.[20][21]
-
Issue 2: Inconsistent In Vivo Efficacy in Mouse Models Despite Potent In Vitro Cytotoxicity
-
Potential Cause: Premature in vivo cleavage of the linker leading to reduced delivery of the payload to the tumor site.[8]
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the levels of total antibody, intact ADC (conjugated antibody), and free payload over time. A rapid decrease in the concentration of intact ADC relative to the total antibody is indicative of in vivo instability.[13]
-
Evaluate a More Stable Linker: Compare the in vivo efficacy of your current ADC with one that incorporates a linker designed for enhanced mouse plasma stability (e.g., Glu-Val-Lys).[10][16]
-
Assess Drug-to-Antibody Ratio (DAR): Higher DAR species can sometimes have faster clearance rates.[8] Analyze the DAR distribution of your ADC preparation and how it changes in vivo.
-
Issue 3: ADC Aggregation Observed During Plasma Incubation
-
Potential Cause: High drug-to-antibody ratio (DAR) or hydrophobic nature of the payload and/or linker can lead to ADC aggregation.[14][17]
-
Troubleshooting Steps:
-
Optimize DAR: Synthesize ADCs with a lower average DAR and evaluate the impact on aggregation using Size Exclusion Chromatography (SEC).[14][17]
-
Modify Linker with Hydrophilic Moieties: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and reduce aggregation.[17]
-
Formulation Optimization: Screen different formulation buffers with varying pH and excipients to identify conditions that minimize aggregation.[17]
-
Data Presentation
Table 1: Comparative Stability of Dipeptide Linkers in Plasma
| Linker Sequence | Species | Incubation Time (days) | % Intact ADC Remaining | Primary Cleavage Enzyme | Reference |
| Val-Cit | Human | 7 | >95% | - | [10] |
| Val-Cit | Cynomolgus Monkey | 6 | ~99% | - | [14] |
| Val-Cit | Rat | 6 | ~96% | Carboxylesterase | [14] |
| Val-Cit | Mouse | 6 | <80% | Carboxylesterase 1c (Ces1c) | [13][14] |
| Glu-Val-Cit | Human | 28 | >95% | - | [10] |
| Glu-Val-Cit | Mouse | 28 | >95% | - | [10] |
Note: Data for this compound is not yet widely available in a comparative format. The data for the closely related Val-Cit and Glu-Val-Cit linkers are presented to provide a baseline for expected stability profiles.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a this compound linked ADC in plasma from various species.
-
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
-
Materials:
-
Test ADC with this compound linker
-
Control ADC with a known stable linker (optional)
-
Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Elution and neutralization buffers
-
LC-MS system for analysis
-
-
Methodology:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the pre-warmed plasma of each species to a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into PBS. Incubate all samples at 37°C.[9][22]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to stop enzymatic activity.[22]
-
Sample Processing (Immunoaffinity Capture):
-
Analysis (LC-MS):
-
Data Interpretation: Plot the average DAR or the percentage of intact ADC as a function of time for each plasma species to determine the stability profile.
-
Mandatory Visualizations
Caption: Intended intracellular cleavage pathway of a this compound linked ADC.
Caption: Troubleshooting workflow for premature payload release from dipeptide linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 3. precisepeg.com [precisepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. storage.googleapis.com [storage.googleapis.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Characterization of PAB-Val-Lys-Boc Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of antibody-drug conjugates (ADCs) featuring the PAB-Val-Lys-Boc linker system.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A: The this compound linker is a cleavable linker system designed for targeted drug delivery.
-
PAB (p-aminobenzyl alcohol): Acts as a self-immolative spacer. After enzymatic cleavage of the peptide portion, the PAB group spontaneously decomposes to release the active drug.[1]
-
Val-Lys (Valine-Lysine): This dipeptide is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for intracellular drug release.[2] The lysine (B10760008) residue provides a site for drug attachment.
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for the lysine's side-chain amine during synthesis. It is removed before the final conjugation to the antibody.
Q2: What are the primary challenges in characterizing this compound ADCs?
A: The main challenges include:
-
Heterogeneity: The stochastic nature of lysine conjugation results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and different conjugation sites.[3][4]
-
Linker Instability: While generally stable in human plasma, the Val-Cit linker (functionally similar to Val-Lys) can be prematurely cleaved in mouse plasma by carboxylesterase Ces1c, which can complicate preclinical studies.[2][5]
-
Aggregation: The hydrophobicity of the linker and payload can lead to ADC aggregation, which is a critical quality attribute to monitor as it can affect efficacy and safety.[6][7]
-
Complex Analytics: Characterizing the complex mixture of ADC species requires a suite of orthogonal analytical methods.[]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the properties of a this compound ADC?
A: The DAR is a critical quality attribute that significantly influences the ADC's therapeutic window.
-
Efficacy: A higher DAR generally leads to increased potency.
-
Safety and Pharmacokinetics: High DAR values can increase hydrophobicity, leading to a higher propensity for aggregation and faster clearance from circulation.[2] This can negatively impact the ADC's stability and pharmacokinetic properties.[2] An optimal DAR, typically between 2 and 4, is often sought to balance efficacy and safety.
Troubleshooting Guide
Issue 1: Lower-than-expected Drug-to-Antibody Ratio (DAR) after conjugation.
| Potential Cause | Troubleshooting Steps |
| Incomplete Boc Deprotection | Verify complete removal of the Boc protecting group from the linker-payload before conjugation using mass spectrometry. |
| Suboptimal Conjugation Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time. Ensure accurate stoichiometry of reactants. |
| Linker-Payload Instability | Use freshly prepared linker-payload solutions for conjugation. Assess the stability of the linker-payload under the reaction conditions. |
| Antibody Modification or Degradation | Characterize the antibody before and after conjugation to ensure its integrity. Use non-stressful purification methods post-conjugation. |
Issue 2: High levels of aggregation observed in the ADC preparation.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Linker-Payload | Consider incorporating hydrophilic moieties into the linker design.[6] Optimize the DAR to a lower, more homogeneous value.[2] |
| Inappropriate Formulation | Conduct formulation screening to identify optimal buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, sugars) that enhance stability.[6] |
| Manufacturing and Storage Stress | Avoid repeated freeze-thaw cycles and exposure to high temperatures.[6] Ensure gentle handling and mixing during processing. |
Issue 3: Premature payload release observed during in vitro plasma stability assays, particularly in mouse plasma.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Cleavage by Carboxylesterases | This is a known issue with Val-Cit/Val-Lys linkers in mouse plasma due to the enzyme Ces1c.[2][5] For preclinical mouse studies, consider using an esterase inhibitor or a different animal model if feasible. Alternatively, linker engineering to increase stability can be explored. |
| Non-specific Protease Activity | Ensure the use of high-quality, protease-free reagents and plasma. Include appropriate controls in the stability assay. |
Quantitative Data Summary
Table 1: Comparison of Cleavage of Different Peptide Linkers by Cathepsin B
| Peptide Linker | Relative Cleavage Efficiency |
| Val-Cit-PABC | High |
| Val-Ala-PABC | Moderate |
| Phe-Lys-PABC | Low |
Note: Data is illustrative and based on comparative studies of linker cleavage. Actual values can vary depending on the specific ADC and assay conditions.[1]
Table 2: Typical DAR Values and Aggregation Levels for Lysine-Conjugated ADCs
| Parameter | Typical Range |
| Average DAR | 2 - 4 |
| Aggregation (%) | < 5% (desired) |
Note: These are general target values. The optimal DAR and acceptable aggregation level are product-specific.[2][6]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded ADC species to calculate the average DAR.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in a high-salt mobile phase (e.g., 1 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).[9]
-
Chromatographic System: Use an HPLC or UPLC system equipped with a HIC column (e.g., Protein-Pak Hi Res HIC).
-
Mobile Phases:
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).
-
-
Gradient Elution: Elute the ADC species using a decreasing salt gradient. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[10]
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.[6]
-
Chromatographic System: Use an HPLC or UPLC system with an SEC column (e.g., TSKgel G3000SWxl).[6]
-
Mobile Phase: Use a physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.[11] For some hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., isopropanol) may be necessary to improve peak shape.[11]
-
Isocratic Elution: Run the separation under isocratic conditions. Aggregates will elute first, followed by the monomeric ADC.
-
Data Analysis: Integrate the peak areas of the high molecular weight (HMW) species and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW peaks / Total area of all peaks) × 100[6]
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Analysis:
-
Intact ADC and Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of the intact, conjugated ADC and the total antibody. A decrease in the ratio of conjugated ADC to total antibody over time indicates drug loss.[12]
-
Free Payload: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of free payload released into the plasma.[12]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and deconjugation rate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 9. lcms.cz [lcms.cz]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
improving the solubility of PAB-Val-Lys-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAB-Val-Lys-Boc conjugates. The focus is on addressing solubility challenges commonly encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugate and what are its general solubility characteristics?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] It consists of a p-aminobenzyl (PAB) group, a dipeptide (Val-Lys), and a tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side chain. The Boc group, being bulky and nonpolar, imparts significant hydrophobic character to the molecule.[2] This structure makes the conjugate generally soluble in polar aprotic organic solvents but poorly soluble in aqueous solutions.[2]
Q2: What are the primary factors influencing the solubility of my this compound conjugate?
A2: The solubility of peptide-based conjugates like this compound is influenced by several factors:
-
Amino Acid Composition: The presence of hydrophobic amino acids like Valine contributes to lower aqueous solubility.[3]
-
Protecting Groups: The tert-butyloxycarbonyl (Boc) group is hydrophobic and significantly reduces solubility in water.[2][]
-
pH of the Solution: The charge state of the molecule can affect its solubility. However, for a fully protected conjugate, the influence of pH is less pronounced than for unprotected peptides.
-
Solvent Choice: The polarity and hydrogen bonding capacity of the solvent are critical. Polar aprotic solvents are generally effective for dissolving protected peptides.[5][6]
-
Temperature: Increasing the temperature can sometimes improve solubility, but caution must be exercised to avoid degradation.[3]
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on the properties of Boc-protected peptides and similar ADC linkers, the following organic solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): Often the first choice due to its high solubilizing power for a wide range of compounds, including hydrophobic peptides.[3]
-
Dimethylformamide (DMF): Another common polar aprotic solvent used in peptide chemistry.[3][6]
-
N-Methyl-2-pyrrolidone (NMP): Known to be a good solvent for protected peptides and can sometimes be more effective than DMF for preventing aggregation.[5][6]
Q4: Can I use co-solvents to improve the aqueous solubility of my conjugate?
A4: Yes, using a co-solvent approach is a common strategy. The recommended procedure is to first dissolve the conjugate in a minimal amount of a suitable organic solvent (like DMSO or DMF) to create a concentrated stock solution. This stock solution can then be slowly added to the aqueous buffer with gentle mixing to reach the desired final concentration. Be mindful that the final concentration of the organic solvent should be compatible with your downstream application, especially for cell-based assays.
Q5: My this compound conjugate has precipitated out of solution. What should I do?
A5: If your conjugate has precipitated, you can try to redissolve it by gentle warming (not exceeding 40°C) or sonication.[3] If these methods are unsuccessful, it may be necessary to centrifuge the sample to remove the precipitate and use the supernatant, though this will alter the concentration. For future experiments, consider using a higher proportion of organic co-solvent or a different solvent system.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound conjugates.
Problem: The this compound conjugate does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | 1. Consult the Solubility Data Table: Refer to the table below for recommended solvents and their approximate solubilizing capacity for similar compounds. 2. Switch to a stronger polar aprotic solvent: If you started with a less polar solvent, try dissolving a small test amount in DMSO, DMF, or NMP.[3][5][6] |
| Insufficient solvent volume. | 1. Increase solvent volume: Gradually add more solvent to the conjugate while vortexing or sonicating. 2. Perform a titration: Start with a small, known amount of the conjugate and add small, measured volumes of the solvent until it dissolves to determine the approximate solubility. |
| Low temperature. | 1. Gentle warming: Warm the solution to a temperature not exceeding 40°C while stirring.[3] Be cautious as excessive heat can lead to degradation. |
| Aggregation of the conjugate. | 1. Sonication: Use a bath sonicator to break up aggregates.[3] 2. Use of chaotropic agents: For non-biological applications, consider the addition of agents like urea (B33335) or guanidine (B92328) hydrochloride to disrupt hydrogen bonding, though this is less common for linkers. |
Data Presentation
The following table provides illustrative quantitative solubility data for a structurally similar ADC linker, Boc-Val-Cit-PAB-PNP. This data can serve as a useful starting point for selecting a solvent for this compound.
| Solvent | Chemical Formula | Molarity (mM) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 124.09 | 80 | Readily soluble. Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[7] |
| Ethanol | C₂H₅OH | - | 60 | Soluble.[7] |
| Water | H₂O | - | Insoluble | The hydrophobic nature of the Boc groups and the peptide backbone limits aqueous solubility.[7] |
| Dichloromethane (DCM) | CH₂Cl₂ | - | Soluble | A common solvent for synthesis and coupling.[6] |
| Dimethylformamide (DMF) | C₃H₇NO | - | Soluble | A widely used solvent in peptide chemistry.[3][6] |
Note: Data for Boc-Val-Cit-PAB-PNP is used as a proxy. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol describes a method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound conjugate
-
A selection of test solvents (e.g., DMSO, DMF, NMP, Acetonitrile, Ethanol, Water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of the this compound conjugate (e.g., 1-2 mg) into several microcentrifuge tubes.
-
Add a measured volume of the first test solvent (e.g., 100 µL) to one of the tubes.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. A clear solution indicates that the conjugate is soluble at that concentration. If the solution is cloudy or contains visible particles, the conjugate is not fully soluble.
-
If the conjugate is not soluble, add another aliquot of the solvent and repeat the vortexing and observation steps.
-
Repeat steps 2-5 for each of the selected test solvents.
-
Record the approximate solubility in each solvent (e.g., >10 mg/mL, <5 mg/mL).
Protocol 2: Quantitative Determination of Solubility
This protocol provides a more rigorous method for determining the solubility of the conjugate in a specific solvent.
Materials:
-
This compound conjugate
-
Selected solvent
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or other quantitative analysis equipment (optional, for concentration determination)
Procedure:
-
Add an excess amount of the this compound conjugate to a vial containing a known volume of the solvent (e.g., 1 mL). Ensure there is undissolved solid material.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Gravimetric Method: Evaporate the solvent from the collected supernatant and weigh the remaining solid to determine the mass of the dissolved conjugate.
-
Analytical Method (e.g., HPLC): Analyze the supernatant using a calibrated HPLC method to determine the precise concentration of the dissolved conjugate.
-
Calculate the solubility in mg/mL or mol/L.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound conjugates.
Caption: Key factors influencing the solubility of this compound conjugates.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. selleckchem.com [selleckchem.com]
PAB-Val-Lys-Boc linker aggregation issues and solutions
Welcome to the technical support center for the PAB-Val-Lys-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) using this linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is aggregation a concern?
The this compound is a cleavable linker used in the synthesis of ADCs. It consists of a p-aminobenzyl alcohol (PAB) self-immolative spacer, a dipeptide sequence of Valine-Lysine which is a substrate for lysosomal proteases like Cathepsin B, and a Boc (tert-butyloxycarbonyl) protecting group on the lysine (B10760008) side chain. Aggregation is a significant concern with ADCs using this type of linker due to the inherent hydrophobicity of the linker-payload complex. This hydrophobicity can lead to the self-association of ADC molecules, forming soluble and insoluble aggregates that can negatively impact efficacy, pharmacokinetics, and safety.[1] Factors such as a high drug-to-antibody ratio (DAR), suboptimal formulation conditions (e.g., pH), and storage instability can exacerbate aggregation.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of ADCs with this compound linkers?
The DAR is a critical quality attribute that directly correlates with the tendency for aggregation.[2] A higher DAR means more hydrophobic linker-payload molecules are attached to the antibody, increasing the overall hydrophobicity of the ADC. This increased hydrophobicity enhances the likelihood of intermolecular interactions, leading to the formation of aggregates.[2][3] While a higher DAR can increase the potency of the ADC, it often comes at the cost of reduced stability and faster clearance from circulation.[3][4] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with biophysical stability.[3]
Q3: Can the this compound linker itself contribute to aggregation?
Yes, while the payload is often the primary driver of hydrophobicity, the linker itself contributes to the overall hydrophobicity of the ADC. The PAB and dipeptide components of the linker are inherently hydrophobic and can contribute to aggregation, especially at higher DARs.[2][5] One search result described the Val-Lys(Boc)-PAB linker as a "non-linear self-immolative linker to lessen the hydrophobicity of antibody-drug conjugates in cancer therapy," which suggests that its spatial arrangement might play a role in its physicochemical properties.[6] However, the general consensus is that linkers of this class are hydrophobic.
Q4: Are there alternative linker technologies to reduce aggregation?
Yes, several strategies are employed to create more hydrophilic linkers to mitigate aggregation. These include:
-
Incorporating hydrophilic spacers: Polyethylene glycol (PEG) is a common choice to shield the hydrophobic payload and improve solubility.[]
-
Using charged linkers: Introducing charged groups like sulfonates can increase hydrophilicity.
-
Alternative dipeptides: Replacing Val-Lys with more hydrophilic dipeptides can also reduce aggregation.[2]
Troubleshooting Guide
This guide provides solutions to common aggregation-related problems encountered during ADC development with the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation or visible aggregation upon conjugation. | High local concentration of the hydrophobic drug-linker. | Add the drug-linker solution slowly to the antibody solution with gentle mixing.[1] |
| Presence of organic co-solvents from the drug-linker stock. | Minimize the amount of organic solvent. Perform a buffer exchange step immediately after conjugation.[1] | |
| Suboptimal pH of the conjugation buffer. | Conduct a pH scouting study to find the optimal pH for both conjugation and antibody stability (typically pH 6.0-8.0).[2] | |
| Elevated reaction temperature. | Lower the reaction temperature (typically 4°C to 25°C).[2] | |
| Gradual increase in aggregation during storage. | Inadequate formulation (pH, excipients). | Conduct formulation screening to identify optimal buffer, pH, and stabilizing excipients (e.g., polysorbates, sugars).[1][] |
| Repeated freeze-thaw cycles. | Aliquot the ADC into single-use vials to avoid repeated freezing and thawing.[2] | |
| Inappropriate storage temperature. | Store at the recommended temperature (e.g., 2-8°C for liquid, -20°C to -80°C for frozen).[2] | |
| Headspace-induced aggregation. | For liquid formulations, minimize the air-liquid interface by adjusting the fill volume in vials.[1] |
Experimental Protocols
1. Preparation of this compound Linker Stock Solution
-
Objective: To prepare a concentrated stock solution of the this compound linker for conjugation.
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline.
-
Protocol: The following table provides example solvent systems for solubilizing the this compound linker to a concentration of at least 2.08 mg/mL.[8]
| Protocol | Solvent System | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
-
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8] Use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[9]
2. Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.
-
Instrumentation: A bio-inert HPLC system with a UV detector is recommended.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or similar.
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to reduce non-specific interactions with the column stationary phase.
-
Protocol:
-
Prepare the mobile phase and equilibrate the SEC column until a stable baseline is achieved.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.[10]
-
Integrate the peak areas to determine the percentage of aggregates.
-
3. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species based on their hydrophobicity, which correlates with the DAR.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HIC column such as Tosoh TSKgel Butyl-NPR or similar.
-
Mobile Phase:
-
Buffer A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Buffer B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
-
Protocol:
-
Equilibrate the HIC column with Buffer A.
-
Dilute the ADC sample in Buffer A to a suitable concentration (e.g., 1 mg/mL).
-
Inject the sample.
-
Apply a linear gradient from 100% Buffer A to 100% Buffer B to elute the ADC species.
-
Monitor the elution profile at 280 nm. Species with a higher DAR are more hydrophobic and will elute later.
-
The relative peak areas can be used to calculate the average DAR.
-
Visualizations
Caption: Key drivers of this compound ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Minimizing Off-Target Cleavage of PAB-Val-Lys-Boc
Welcome to the technical support center for the PAB-Val-Lys-Boc linker system. This resource is designed for researchers, scientists, and drug development professionals to address technical challenges related to the use of this compound in antibody-drug conjugates (ADCs), with a specific focus on minimizing premature, off-target cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the this compound linker?
A1: The this compound linker is a cathepsin B-cleavable linker designed for targeted drug delivery in ADCs. The intended mechanism involves the specific recognition and cleavage of the dipeptide bond between lysine (B10760008) and the p-aminobenzylcarbamate (PAB) spacer by cathepsin B, a protease highly active within the acidic environment of lysosomes in tumor cells.[][2] This enzymatic cleavage initiates a self-immolative cascade, leading to the release of the conjugated payload in its active form inside the target cell.[][2]
Q2: What is off-target cleavage and why is it a concern for this compound linkers?
A2: Off-target cleavage refers to the premature release of the cytotoxic payload from the ADC in systemic circulation before it reaches the target tumor cells.[3][4] This is a significant concern as it can lead to systemic toxicity to healthy tissues and a reduction in the therapeutic window of the ADC.[3][5] For peptide-based linkers like this compound, off-target cleavage is often mediated by enzymes present in the plasma.[3][6][7]
Q3: Which enzymes are known to cause off-target cleavage of similar peptide linkers?
A3: For the widely studied Val-Cit linker, two key enzymes responsible for premature cleavage have been identified:
-
Human Neutrophil Elastase (NE): This serine protease, found in plasma, can cleave the Val-Cit linker, and this has been associated with off-target toxicities such as neutropenia.[3][4][7][8] It is plausible that NE could also recognize and cleave the Val-Lys sequence.
-
Carboxylesterase 1C (Ces1C): This enzyme is present in mouse plasma and is known to cause instability of Val-Cit linkers in preclinical mouse models, complicating the evaluation of ADC efficacy and toxicity.[3][5][9] This species-specific instability is a critical consideration in translational studies.[10][11][12]
Q4: How does the Val-Lys dipeptide compare to the more common Val-Cit in terms of cleavage?
A4: Both Val-Lys and Val-Cit are recognized as substrates for cathepsin B.[13][14][15] However, their susceptibility to off-target cleavage by plasma proteases may differ. While extensive data exists for Val-Cit, direct comparative studies on the off-target cleavage of Val-Lys are less common in the literature. Some studies have explored Phe-Lys as a cathepsin B-cleavable linker.[13][14][15] It is crucial to experimentally determine the stability of a this compound based ADC in relevant biological matrices.
Q5: What is the role of the Boc protecting group on the lysine residue?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the epsilon-amine of the lysine side chain.[16] It is typically used during the chemical synthesis of the linker-payload moiety.[16][17] In the final ADC, the presence of the Boc group may influence the linker's properties, including its hydrophobicity and steric profile. This could potentially affect its susceptibility to enzymatic cleavage, both by the intended lysosomal proteases and off-target plasma enzymes. The Boc group is acid-labile and could be removed under certain conditions.[16][17]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues related to off-target cleavage of this compound linkers.
Issue 1: High levels of free payload detected in plasma stability assays.
-
Possible Cause: Premature cleavage of the Val-Lys linker by plasma proteases.
-
Troubleshooting Steps:
-
Confirm Cleavage: Ensure that the detection of free payload is not an artifact of the analytical method (e.g., in-source fragmentation in LC-MS).[18]
-
Run Controls: Incubate the ADC in buffer (e.g., PBS) alongside the plasma samples. This will help differentiate between inherent chemical instability and enzyme-mediated cleavage.[18][19]
-
Compare Plasma Sources: Test the ADC's stability in plasma from different species (e.g., human, cynomolgus monkey, rat, mouse).[18][19][20] Significant differences in stability, particularly between human and mouse plasma, may suggest cleavage by species-specific enzymes like Ces1C.[3][9][11]
-
Enzyme Inhibition Studies: If off-target cleavage is suspected, consider performing the plasma stability assay in the presence of broad-spectrum protease inhibitors or specific inhibitors for enzymes like neutrophil elastase to identify the responsible protease class.
-
Issue 2: Inconsistent or poor ADC efficacy in preclinical mouse models.
-
Possible Cause: Rapid cleavage of the this compound linker by murine carboxylesterases (e.g., Ces1C), leading to reduced payload delivery to the tumor.[3][5][12]
-
Troubleshooting Steps:
-
In Vitro Mouse Plasma Stability: Conduct a dedicated in vitro stability study using mouse plasma to quantify the extent and rate of premature payload release.[19][20][21]
-
Pharmacokinetic (PK) Analysis: Perform a PK study in mice to measure the levels of intact ADC and free payload over time. A rapid decrease in intact ADC with a corresponding increase in free payload would confirm in vivo instability.
-
Consider Ces1C Knockout Mice: If available, testing the ADC in Ces1C knockout mice can definitively determine the role of this enzyme in linker instability.[5]
-
Linker Modification: If instability in mouse plasma is confirmed, consider linker modification strategies. This could involve synthesizing a linker with an alternative dipeptide sequence known to be more stable in mouse plasma, such as Glu-Val-Cit.[3][11]
-
Issue 3: Unexpected off-target toxicity observed in vivo (e.g., neutropenia).
-
Possible Cause: Cleavage of the Val-Lys linker by human neutrophil elastase (NE), leading to systemic release of the cytotoxic payload.[3][4][8]
-
Troubleshooting Steps:
-
In Vitro Neutrophil Elastase Assay: Perform an in vitro enzymatic assay by incubating the ADC with purified human neutrophil elastase to directly assess its susceptibility to cleavage by this enzyme.[3][4]
-
Compare with Non-Cleavable Linker: If possible, synthesize a control ADC with a non-cleavable linker to determine if the observed toxicity is dependent on payload release.[4][8]
-
Linker Redesign: Explore alternative linker designs that are less susceptible to NE cleavage. Strategies could include:
-
Tandem-cleavable linkers: Incorporating a masking group (e.g., β-glucuronide) that must be removed by a tumor-specific enzyme before the peptide linker is exposed.[3]
-
Alternative dipeptide sequences: Testing dipeptides that are poor substrates for NE but still efficiently cleaved by cathepsin B.
-
-
Data Presentation
Table 1: Comparative Stability of Common Dipeptide Linkers in Plasma
| Dipeptide Linker | Cleaved By (Intended) | Known Off-Target Cleavage Enzymes | Relative Stability in Human Plasma | Relative Stability in Mouse Plasma | Key Considerations |
| Val-Cit | Cathepsin B[2] | Neutrophil Elastase, Carboxylesterase (Ces1C)[3][9] | High[11] | Low[10][11][12] | Benchmark for cleavable linkers; instability in mouse models. |
| Phe-Lys | Cathepsin B[13][14] | Data not widely available | High | Data not widely available | Cleavage rate can be affected by steric hindrance upon conjugation.[14] |
| Val-Ala | Cathepsin B[14] | Data not widely available | High | Moderate | Cleaved at a slower rate by Cathepsin B compared to Val-Cit.[14] |
| Glu-Val-Cit | Cathepsin B | Resistant to Ces1C[11] | High | High[11] | Designed for improved stability in mouse plasma.[11] |
| Val-Lys | Cathepsin B | Potentially Neutrophil Elastase, Carboxylesterases | Requires experimental determination | Requires experimental determination | The Boc protecting group may influence stability. |
Note: The stability of Val-Lys is presented as "Requires experimental determination" as direct, comprehensive comparative data is limited in the public domain.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound ADC and quantify premature payload release in plasma from different species.
Materials:
-
This compound ADC
-
Human, cynomolgus monkey, rat, and mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
Reagents for protein precipitation (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for payload quantification
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma of each species to a final concentration (e.g., 100 µg/mL).[19]
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[19][21]
-
Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze for the presence of free payload using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics. Calculate the half-life (t1/2) of the ADC in the plasma of each species.[21]
Protocol 2: In Vitro Neutrophil Elastase (NE) Cleavage Assay
Objective: To determine if the this compound linker is a substrate for human neutrophil elastase.
Materials:
-
This compound ADC
-
Purified human neutrophil elastase
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Incubator at 37°C
-
Quenching solution (e.g., acidic solution or specific NE inhibitor)
-
LC-MS/MS system for payload quantification
Procedure:
-
Dilute the ADC to a final concentration in the assay buffer.
-
Add purified human neutrophil elastase to the ADC solution to initiate the reaction. Include a negative control with no enzyme.
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the rate of cleavage by neutrophil elastase.
Visualizations
Caption: Intended vs. Off-Target Cleavage Pathways of a this compound ADC.
Caption: Troubleshooting workflow for premature payload release in plasma.
References
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for PAB-Val-Lys-Boc ADCs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the purification of antibody-drug conjugates (ADCs) utilizing the PAB-Val-Lys-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The primary challenges stem from the inherent heterogeneity of the ADC mixture after conjugation. Key difficulties include:
-
Removal of unconjugated antibody (mAb): Unconjugated mAb competes with the ADC for target binding, potentially reducing efficacy.
-
Elimination of free drug-linker: Residual cytotoxic drug-linker molecules that are not conjugated to the antibody can cause off-target toxicity.
-
Separation of different drug-to-antibody ratio (DAR) species: The conjugation process results in a mixture of ADCs with varying numbers of drugs per antibody. Achieving a consistent and optimal DAR is crucial for the therapeutic window.
-
Quantification and removal of aggregates: The conjugation of hydrophobic payloads can increase the propensity for protein aggregation, which can impact efficacy and immunogenicity.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A multi-step chromatographic approach is typically employed:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common and effective method for separating ADC species based on their DAR. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.[2][3]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for removing high-molecular-weight species (aggregates) and low-molecular-weight impurities (e.g., residual free drug).[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical tool for assessing the purity of the final ADC product and for characterizing the light and heavy chains after reduction of the antibody.[6][7]
Q3: What is the mechanism of action of common payloads attached via the this compound linker?
The this compound linker is a cleavable linker, meaning it is designed to release the cytotoxic payload once the ADC is internalized by the target cancer cell. Payloads commonly used with this type of linker are potent anti-mitotic agents like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1).
-
Auristatins (MMAE): Once released into the cytoplasm, MMAE inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[8][9]
-
Maytansinoids (DM1): DM1 also targets microtubules but works by suppressing microtubule dynamics. It binds to tubulin at the microtubule ends, preventing both their growth and shortening, which is essential for proper mitotic spindle function. This leads to mitotic arrest and apoptosis.[10][11][12]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor resolution between DAR species | - Inappropriate salt concentration: The initial salt concentration may be too low for efficient binding or the gradient may be too steep. - Incorrect mobile phase pH: The pH can affect the surface hydrophobicity of the ADC. - Suboptimal stationary phase: The hydrophobicity of the HIC resin may not be suitable for the specific ADC. | - Optimize salt gradient: Start with a high salt concentration (e.g., 1.5-2.0 M ammonium (B1175870) sulfate) and use a shallower gradient to improve separation.[2] - Screen different pH values: Evaluate a pH range around the antibody's isoelectric point (pI). - Test different HIC resins: Compare phenyl, butyl, and other hydrophobic stationary phases to find the best selectivity.[13] |
| Peak fronting | - Column overloading: Injecting too much sample can lead to non-ideal peak shapes. - Matrix mismatch: The sample diluent may be significantly different from the mobile phase. | - Reduce sample load: Decrease the amount of ADC injected onto the column.[14] - Ensure sample is in binding buffer: Dilute or exchange the sample into the initial high-salt mobile phase before injection. |
| Low product recovery | - Precipitation on the column: High salt concentrations can sometimes cause the ADC to precipitate. - Strong binding to the stationary phase: The ADC may be too hydrophobic for the chosen resin and elution conditions. | - Perform solubility studies: Determine the maximum salt concentration your ADC can tolerate before injection.[15] - Use a less hydrophobic resin: Switch to a stationary phase with lower hydrophobicity. - Add organic modifier: Including a small percentage of isopropanol (B130326) in the elution buffer can help recover highly hydrophobic species.[13] |
Size Exclusion Chromatography (SEC)
| Symptom | Potential Cause | Troubleshooting Steps |
| High percentage of aggregates in the final product | - Suboptimal formulation: The buffer pH, ionic strength, or excipients may not be adequately stabilizing the ADC. - Process-induced stress: High shear forces during mixing or other purification steps can cause aggregation. - Increased hydrophobicity: The conjugated payload increases the propensity for aggregation. | - Optimize formulation: Screen different buffers, pH values, and stabilizing excipients like arginine or polysorbates.[1] - Gentle handling: Minimize vigorous mixing and avoid harsh processing conditions. - Consider hydrophilic linkers: If aggregation is a persistent issue, using a more hydrophilic linker in the ADC design can help.[16] |
| Peak tailing of the monomer peak | - Secondary hydrophobic interactions: The hydrophobic nature of the ADC can cause interactions with the SEC stationary phase. - Ionic interactions: The ADC may be interacting with charged sites on the column matrix. | - Add organic modifier: Including 10-15% isopropanol in the mobile phase can disrupt hydrophobic interactions.[17] - Optimize mobile phase: Adjust the salt concentration (e.g., 150-250 mM NaCl or KCl) and pH to minimize ionic interactions.[5] |
| Low product recovery | - Non-specific binding to the column: The ADC may be adsorbing to the stationary phase. - Aggregation on the column: The conditions on the column may be promoting aggregation and loss of product. | - Use a bio-inert HPLC system: A metal-free system can reduce non-specific binding.[5] - Optimize mobile phase: As with peak tailing, adjusting the mobile phase composition can improve recovery. - Investigate linker stability: Ensure the linker is not cleaving during the purification process, which could lead to product loss. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Symptom | Potential Cause | Troubleshooting Steps |
| Split peaks | - Sample solvent incompatibility: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase. - Column contamination or void: The column may be contaminated or have a void at the inlet. - Co-eluting species: Two different species may have very similar retention times. | - Inject in mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.[18] - Clean or replace the column: Flush the column with a strong solvent or replace it if a void is suspected.[19] - Optimize separation: Adjust the gradient, temperature, or mobile phase composition to improve resolution.[20] |
| Poor peak shape (fronting or tailing) | - Column overloading: Injecting too much sample. - Secondary interactions with silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the ADC. | - Reduce sample load: Decrease the amount of sample injected. - Use a different stationary phase: Consider a column with a different bonding chemistry or a polymer-based column. - Adjust mobile phase: Lowering the pH can suppress silanol interactions.[19] |
| Irreproducible retention times | - Incomplete column equilibration: The column may not be fully equilibrated between runs. - Fluctuations in temperature: Changes in column temperature can affect retention times. - Mobile phase composition changes: Inconsistent mobile phase preparation or degradation can lead to shifts in retention. | - Ensure adequate equilibration: Use a sufficient number of column volumes for equilibration. - Use a column oven: Maintain a constant and controlled column temperature. - Prepare fresh mobile phase: Use high-purity solvents and prepare fresh mobile phase daily. |
Data Presentation
Table 1: Representative HIC Purification Profile of a this compound-MMAE ADC
| DAR Species | Elution Order | Representative Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 1 | 5 - 15 |
| DAR 2 | 2 | 20 - 30 |
| DAR 4 | 3 | 40 - 50 |
| DAR 6 | 4 | 10 - 20 |
| DAR 8 | 5 | 1 - 5 |
Note: The exact distribution will vary depending on the specific conjugation conditions.
Table 2: Expected Purity and Yield After Each Purification Step
| Purification Step | Primary Goal | Expected Purity (% Monomer) | Expected Yield (%) |
| Hydrophobic Interaction Chromatography (HIC) | DAR species separation, removal of unconjugated mAb and free drug. | > 95% | 70 - 85% |
| Size Exclusion Chromatography (SEC) | Aggregate removal. | > 98% | > 90% |
Note: Yields are dependent on the starting material purity and the stringency of the purification parameters.
Experimental Protocols
Protocol 1: HIC-HPLC for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[21]
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the weighted average of the peak areas.
-
Protocol 2: SEC-HPLC for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[21]
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10 µL of the prepared ADC sample.
-
Run the separation isocratically for 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: RP-HPLC for Purity Analysis (Reduced ADC)
Objective: To assess the purity of the ADC by separating its light and heavy chains.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC Column (e.g., C4 column)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[21]
-
-
HPLC System Setup:
-
Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 70°C.
-
Set the flow rate to 0.4 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. adcreview.com [adcreview.com]
- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. hplc.eu [hplc.eu]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. benchchem.com [benchchem.com]
addressing premature drug release from PAB-Val-Lys-Boc linkers
Welcome to the Technical Support Center for PAB-Val-Lys-Boc Linker Technology. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of this compound linkers in antibody-drug conjugates (ADCs), with a specific focus on troubleshooting premature drug release.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the experimental use of ADCs featuring the this compound linker.
Q1: We are observing a higher-than-expected level of free drug in our in vivo mouse model studies. What are the potential causes related to the this compound linker?
A1: Premature drug release in mouse models is a known challenge with some dipeptide linkers. For the this compound linker, there are three primary hypotheses for this observation:
-
Enzymatic Cleavage of the Val-Lys Dipeptide by Plasma Proteases: The Val-Lys peptide bond is susceptible to cleavage by certain plasma proteases. Studies have shown that Val-Lys linkers are less stable in mouse serum compared to other dipeptides like Val-Cit and Val-Ala.[1][][3] Specifically, a basic amino acid like lysine (B10760008) in this position can increase the lability of the linker.
-
Instability of the Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group protecting the lysine side chain is sensitive to acidic conditions. While plasma pH is typically neutral (around 7.4), localized acidic microenvironments or interactions with plasma components could potentially lead to the cleavage of the Boc group. Loss of the Boc group would expose the primary amine on the lysine residue, which could alter the properties of the ADC and potentially increase its susceptibility to degradation.
-
Role of the PABC Spacer: The p-aminobenzyl carbamate (B1207046) (PABC) spacer is designed for self-immolation following enzymatic cleavage of the dipeptide. However, the stability of the entire linker construct is crucial. Factors influencing the accessibility of the Val-Lys sequence to proteases can impact the rate of cleavage.
Q2: How does the stability of the Val-Lys linker compare to other dipeptide linkers?
A2: Quantitative studies have demonstrated that the Val-Lys linker is significantly less stable in mouse serum compared to other commonly used dipeptide linkers. The table below summarizes comparative stability data.
Data Presentation: Comparative Stability of Dipeptide Linkers in Mouse Serum
| Linker Type | Specific Linker Example | Half-life in Mouse Serum/Plasma | Key Findings & Citations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | >230 days (in human plasma) | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1] |
| Valine-Alanine (Val-Ala) | 23 h | More stable than Val-Cit, Val-Lys, and Val-Arg in mouse serum.[1] | |
| Valine-Lysine (Val-Lys) | 8.2 h | Less stable in mouse serum compared to Val-Cit and Val-Ala. [1] |
Q3: What experimental approaches can we take to investigate the cause of premature drug release from our this compound ADC?
A3: A systematic approach combining analytical and biochemical methods is recommended. Here is a logical workflow to troubleshoot the issue:
Figure 1. Troubleshooting workflow for premature drug release.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of your this compound ADC.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug release from the ADC in plasma from different species.
Methodology:
-
Plasma Preparation:
-
Collect whole blood from mice and humans in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C until use.
-
-
Incubation:
-
Thaw plasma on ice.
-
Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the aliquots at -80°C to stop any further reactions.
-
-
Sample Analysis:
-
Analyze the samples to quantify the concentration of the intact ADC and the released payload using LC-MS/MS (see Protocol 2).
-
Protocol 2: LC-MS/MS Analysis for Free Drug Quantification
Objective: To accurately quantify the concentration of the released cytotoxic payload in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the drug from plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for the drug and internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the free drug in plasma.
-
Calculate the concentration of the free drug in the experimental samples by interpolating from the standard curve.
-
Figure 2. Experimental workflow for LC-MS/MS quantification of free drug.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the this compound linker is cleavable by the intended lysosomal protease, Cathepsin B.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).
-
Add the this compound ADC to the reaction buffer to a final concentration of 50 µg/mL.
-
Initiate the reaction by adding activated human Cathepsin B.
-
Incubate at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Stop the reaction by adding a protease inhibitor or by immediate freezing.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the released drug.
-
Signaling Pathways and Logical Relationships
The intended mechanism of action for a this compound linked ADC relies on a specific sequence of events, from internalization to payload release.
Figure 3. Intended intracellular processing pathway of a this compound ADC.
This guide provides a starting point for addressing premature drug release from this compound linkers. For further assistance, please contact our technical support team with your experimental data.
References
Technical Support Center: Optimization of Enzyme-Labile PAB-Val-Lys-Boc Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of enzyme-labile p-aminobenzyl carbamate (B1207046) (PAB) Valine-Lysine(Boc) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a PAB-Val-Lys-Boc linker in an ADC?
A1: This linker system is designed for controlled drug release within target cancer cells. After an ADC binds to a tumor-specific antigen and is internalized, it traffics to the lysosome.[1] Inside the acidic environment of the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Lys dipeptide sequence.[2][] This initial cleavage triggers a subsequent, spontaneous 1,6-elimination reaction of the PAB spacer, which releases the active cytotoxic payload in its unmodified form.[1][] The Boc (tert-butyloxycarbonyl) group is a protecting group for the lysine (B10760008) side-chain amine, which is typically removed during the final stages of payload synthesis or conjugation.
Q2: What is the primary challenge when working with enzyme-labile linkers like Val-Lys?
A2: The central challenge is achieving the right balance between stability in systemic circulation and efficient cleavage at the target site.[5] The linker must be robust enough to prevent premature payload release in the bloodstream, which can cause off-target toxicity and reduce the therapeutic window.[5] However, it must also be sensitive enough to be rapidly cleaved by lysosomal proteases upon internalization into a cancer cell to ensure therapeutic efficacy.[]
Q3: Why is linker stability sometimes poor in preclinical mouse models but not in human plasma?
A3: This discrepancy is often due to species-specific differences in plasma enzymes. Mouse plasma contains high levels of carboxylesterase 1c (Ces1c), which can prematurely cleave Val-Cit and related peptide linkers.[6][7][8] Human plasma has significantly lower concentrations of this enzyme, making the linker more stable.[8] This highlights the importance of selecting appropriate preclinical models and potentially designing linkers with enhanced stability for mouse studies.
Q4: What is the purpose of the PAB (p-aminobenzyl carbamate) spacer?
A4: The PAB group acts as a self-immolative spacer. It connects the dipeptide to the payload. Critically, after Cathepsin B cleaves the peptide bond (e.g., at the C-terminus of Lysine), the resulting p-aminobenzyl alcohol intermediate is unstable.[1] It spontaneously undergoes a 1,6-elimination cascade, which ensures a clean and complete release of the payload without any attached linker fragments that could hinder its activity.[1]
ADC Internalization and Payload Release
Caption: Workflow of ADC binding, internalization, and payload release.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| 1. Low or No Payload Release in In Vitro Cleavage Assay | Inactive Cathepsin B: Enzyme may have degraded due to improper storage or handling. | • Use a fresh aliquot of the enzyme.• Confirm enzyme activity with a known positive control substrate. |
| Incorrect Buffer Conditions: Cathepsin B is a cysteine protease that requires an acidic, reducing environment for optimal activity.[9] | • Ensure the assay buffer pH is between 5.0 and 5.5.[9]• Add a reducing agent like Dithiothreitol (DTT) (typically 1-5 mM) to the buffer to keep the active site cysteine reduced.[9] | |
| Steric Hindrance: The payload or conjugation site on the antibody may be physically blocking the enzyme's access to the Val-Lys cleavage site. | • Test cleavage on the free drug-linker molecule before it's conjugated to the antibody.• Consider redesigning the linker with a longer spacer (e.g., PEG) to increase distance from the antibody. | |
| 2. Premature Payload Release in Plasma (High Instability) | Susceptibility to Plasma Proteases: Besides Cathepsins, other proteases like neutrophil elastase can sometimes cleave peptide linkers.[5][9] | • Perform a plasma stability assay (see Protocol 2) to quantify the rate of drug loss.• Analyze plasma samples by LC-MS to identify specific cleavage products and infer the responsible enzyme class.[5] |
| Carboxylesterase Activity (Mouse Models): The Val-Lys linker may be susceptible to cleavage by mouse carboxylesterase Ces1c, leading to poor stability in preclinical mouse studies.[8] | • Compare ADC stability in mouse, rat, and human plasma to confirm species-specific effects.• If mouse instability is confirmed, consider using a modified linker (e.g., Glu-Val-Cit) known to be more stable in mouse plasma or use a different preclinical model.[8] | |
| Unstable Conjugation Chemistry: The bond connecting the linker to the antibody (e.g., from a maleimide (B117702) group) may be undergoing a retro-Michael reaction, leading to loss of the entire linker-drug complex.[5] | • Use self-stabilizing maleimides or alternative conjugation chemistries.• Analyze stability data to differentiate between linker cleavage (free payload detected) and deconjugation (linker-payload detected). | |
| 3. Inconsistent In Vivo Efficacy Despite Potent In Vitro Cytotoxicity | Confirmed Premature Release: The ADC is losing its payload before reaching the tumor, reducing the effective dose at the target site.[5] | • Refer to the troubleshooting steps for Issue #2.• Conduct a full pharmacokinetic (PK) study in an appropriate animal model to quantify intact ADC, total antibody, and free payload over time.[5] |
| Inefficient Payload Release at Tumor: The linker is too stable and is not being cleaved effectively upon internalization. | • Confirm that the target tumor cells express sufficient levels of active Cathepsin B.• Perform an in vitro cytotoxicity assay comparing the ADC to the free payload; a large difference in potency may indicate poor release. | |
| 4. ADC Aggregation | Hydrophobicity: The linker and/or payload are highly hydrophobic, causing the ADC to aggregate, which can alter pharmacokinetics and reduce efficacy.[5] | • Evaluate ADC aggregation using Size Exclusion Chromatography (SEC).• Redesign the linker to include hydrophilic components, such as polyethylene (B3416737) glycol (PEG) spacers, to improve solubility.[5] |
Troubleshooting Workflow for Premature Cleavage
Caption: Logical workflow for diagnosing the cause of ADC instability.
Detailed Experimental Protocols
Protocol 1: In Vitro Cathepsin B-Mediated Cleavage Assay
Objective: To evaluate the cleavage of the Val-Lys linker and subsequent payload release in a controlled enzymatic reaction.
Materials:
-
ADC construct with this compound linker
-
Human Cathepsin B, recombinant
-
Assay Buffer: 50 mM MES, pH 5.5
-
Dithiothreitol (DTT)
-
Stop Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer (pH 5.5).
-
Prepare a 100 mM DTT stock solution in water.
-
Activate Cathepsin B by pre-incubating it in Assay Buffer containing 5 mM DTT for 15 minutes at 37°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC to the Assay Buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the pre-activated Cathepsin B to a final concentration of 1 µM.
-
Prepare a negative control reaction without Cathepsin B to measure inherent ADC instability.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Quenching:
-
To stop the reaction, add 3 volumes of ice-cold Stop Solution to each aliquot.
-
Vortex and centrifuge at high speed for 10 minutes to precipitate the antibody and enzyme.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS.
-
Monitor for the disappearance of the intact drug-linker peak and the appearance of the free payload peak.
-
Quantify the percentage of released payload at each time point by integrating the respective peak areas.
-
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in a biological matrix.[5][8]
Materials:
-
ADC construct
-
Human plasma (and mouse/rat plasma, if needed)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
LC-MS system for Drug-to-Antibody Ratio (DAR) analysis
Procedure:
-
Sample Preparation:
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C in a shaking incubator.[8]
-
-
Time Points:
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the total antibody population (both conjugated and deconjugated) from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.[5]
-
Wash the beads thoroughly to remove unbound plasma proteins and any released payload.
-
Elute the captured antibody from the beads using Elution Buffer and immediately neutralize the sample.
-
-
Data Interpretation:
-
Analyze the eluted samples using LC-MS to determine the average Drug-to-Antibody Ratio (DAR).
-
Plot the average DAR against time. A decrease in DAR over time indicates linker cleavage or deconjugation. A rapid decrease in DAR in mouse plasma compared to human plasma would suggest susceptibility to mouse-specific enzymes.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PAB-Val-Lys-Boc Linked Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PAB-Val-Lys-Boc linked antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges in your experiments and navigate the complexities of ADC resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound linked drug?
A1: this compound is a cleavable linker system used in ADCs. The monoclonal antibody component of the ADC targets a specific antigen on the surface of cancer cells.[1] After binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[2][3] Inside the cell, the complex is trafficked to the lysosome, an acidic organelle containing various enzymes. Within the lysosome, the Val-Lys dipeptide of the linker is recognized and cleaved by lysosomal proteases, particularly cathepsin B.[4] This cleavage initiates the release of the p-aminobenzylcarbamate (PAB) spacer, which in turn liberates the active cytotoxic payload inside the cancer cell to exert its therapeutic effect.
Q2: What are the primary known mechanisms of resistance to ADCs with cleavable linkers like this compound?
A2: Resistance to ADCs is a multifaceted issue that can arise from various cellular changes.[5][6] Key mechanisms include:
-
Target Antigen Downregulation: A decrease in the expression of the target antigen on the cancer cell surface reduces the binding of the ADC, leading to lower intracellular payload delivery.[7]
-
Impaired ADC Internalization and Trafficking: Alterations in the endocytic pathway can prevent the ADC from being efficiently internalized or trafficked to the lysosome for payload release.[7]
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Altered Lysosomal Function: Changes in the lysosomal environment, such as elevated pH or reduced activity of cleaving enzymes like cathepsin B, can impair the cleavage of the this compound linker and subsequent payload release.
-
Payload Inactivation: Cancer cells may develop mechanisms to metabolize and inactivate the cytotoxic drug, rendering it ineffective.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic pathways can counteract the cell-killing effects of the ADC's payload.
Q3: How can linker stability affect the efficacy and toxicity of a this compound linked drug?
A3: Linker stability is a critical factor for the therapeutic index of an ADC.[8] An ideal linker is highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[] Conversely, the linker must be efficiently cleaved within the target tumor cells to release the payload.[] The Val-Cit linker, a component of many PAB-containing linkers, has been noted to have some susceptibility to premature cleavage by certain enzymes in plasma, which can be a consideration in preclinical and clinical development.[10][11]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound linked ADCs.
| Problem | Possible Causes | Suggested Solutions |
| Reduced or complete loss of ADC efficacy in a resistant cell line. | 1. Loss or significant downregulation of target antigen expression.2. Increased expression and activity of drug efflux pumps (e.g., MDR1).3. Inefficient cleavage of the this compound linker due to altered lysosomal function. | 1. Confirm target antigen expression levels via flow cytometry or western blotting. If expression is lost, consider using an ADC targeting a different antigen.2. Perform a drug efflux assay. If efflux is high, consider co-administration of the ADC with a potent ABC transporter inhibitor.3. Assess lysosomal pH and cathepsin B activity in the resistant cells. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions (e.g., passage number, cell density).2. Heterogeneity within the resistant cell line population. | 1. Standardize all cell culture parameters to ensure consistency across experiments.2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles. |
| ADC shows initial efficacy, but cells recover after treatment. | 1. The payload may be cytostatic rather than cytotoxic at the tested concentration.2. A subpopulation of resistant cells is repopulating the culture. | 1. Increase the ADC concentration or the duration of treatment. Assess cell death through apoptosis assays (e.g., Annexin V staining).2. Investigate the presence of cancer stem-like cells and consider combination therapies targeting this population. |
| Observed off-target toxicity in vivo. | 1. Premature cleavage of the this compound linker in circulation.2. Non-specific uptake of the ADC by healthy tissues. | 1. Evaluate linker stability in plasma using in vitro assays. Consider linker modifications to enhance stability.2. Assess the expression of the target antigen in healthy tissues to predict potential off-target binding. |
Data Presentation
Table 1: Factors Influencing ADC Efficacy
| Parameter | High Efficacy | Low Efficacy | Experimental Assay |
| Target Antigen Expression | High | Low / Absent | Flow Cytometry, Western Blot, Immunohistochemistry |
| ADC Internalization Rate | High | Low | pH-sensitive dye-based flow cytometry assay |
| Lysosomal Cathepsin B Activity | High | Low | Cathepsin B activity assay |
| MDR1 Efflux Pump Expression | Low | High | Western Blot, qRT-PCR, Drug efflux assay |
| IC50 Value | Low | High | Cell Viability Assay (e.g., MTT) |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the cytotoxic effects of a this compound linked ADC on parental and resistant cell lines.[12]
-
Materials: Parental and resistant cell lines, complete culture medium, ADC, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, multichannel pipette, plate reader.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values for both cell lines.
-
2. Western Blotting for Analysis of Pro-Survival Signaling Pathways
This protocol is to assess the activation of key signaling pathways, such as the PI3K/Akt pathway, that may contribute to resistance.
-
Materials: Parental and resistant cell lines, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., p-Akt, total Akt, β-actin), HRP-conjugated secondary antibody, ECL substrate, imaging system.
-
Procedure:
-
Treat parental and resistant cells with the ADC at a relevant concentration and for an appropriate duration. Include untreated controls.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating PAB-Val-Lys-Boc Cleavage by Cathepsin B: A Comparative Guide
For researchers and scientists in the field of drug development, particularly in the design of antibody-drug conjugates (ADCs), the selective cleavage of linkers by tumor-associated enzymes is a critical validation step. This guide provides a comparative analysis of the cleavage of the PAB-Val-Lys-Boc peptide linker by Cathepsin B, a lysosomal cysteine protease often overexpressed in cancer cells.[] The performance of this linker is compared with other commonly used Cathepsin B-cleavable peptide sequences.
The Val-Cit (valine-citrulline) dipeptide is a well-established motif for Cathepsin B-mediated cleavage in ADCs, designed for selective release of cytotoxic payloads within the tumor microenvironment.[2] While the Val-Cit linker was initially thought to be exclusively cleaved by Cathepsin B, further studies have shown that other cathepsins like S, L, and F can also be involved.[3][4] This guide will focus on providing a framework for the in vitro validation of such linkers.
Comparative Analysis of Cathepsin B-Cleavable Linkers
The efficiency of Cathepsin B-mediated cleavage can be assessed by various in vitro assays. Below is a summary of representative data comparing the cleavage of different peptide linkers. It is important to note that direct, publicly available kinetic data for the this compound linker is limited. The following table is compiled from studies on similar peptide sequences, often conjugated to a fluorophore for detection.
Table 1: Comparison of Cleavage Efficiency of Different Peptide Linkers by Cathepsin B (Endpoint Assay)
| Peptide Linker Sequence | Representative Relative Fluorescence Units (RFU) | Fold Change vs. Control (with Inhibitor) |
| Val-Cit-PABC | 8500 ± 350 | 42.5 |
| Val-Ala-PABC | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC | 7800 ± 410 | 39.0 |
| GPLG-PABC | 9100 ± 450 | 45.5 |
| Negative Control | 200 ± 50 | 1.0 |
Data is representative and compiled from methodologies described in the literature.[] The PABC (p-aminobenzyl carbamate) serves as a self-immolative spacer.
Studies have also compared Val-Cit and Val-Ala dipeptide linkers, indicating they exhibit better performance than Val-Lys and Val-Arg analogs in certain contexts.[6] For more specific and sensitive measurements, fluorogenic peptide substrates are often used to determine kinetic parameters. For instance, the substrate Z-Nle-Lys-Arg-AMC has been shown to be specifically cleaved by Cathepsin B over a broad pH range.[7]
Experimental Protocols
A detailed and reproducible protocol is crucial for validating linker cleavage. Below is a representative protocol for an in vitro Cathepsin B cleavage assay using a fluorogenic substrate.
In Vitro Cathepsin B Cleavage Assay Protocol
Objective: To determine the rate of cleavage of a peptide-linker substrate by recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin (B1665955) - AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and Activation Buffer.
-
Reconstitute the lyophilized recombinant Cathepsin B in the Activation Buffer to a stock concentration (e.g., 10 µg/mL).
-
Prepare a working solution of the peptide-AMC substrate in the Assay Buffer to the desired final concentration (e.g., 80 µM).
-
-
Enzyme Activation:
-
Incubate the recombinant Cathepsin B stock solution in the Activation Buffer for 15 minutes at room temperature. This step is crucial for the activation of the enzyme.
-
-
Assay Setup:
-
Add 50 µL of the substrate working solution to the wells of the 96-well microplate.
-
For the negative control, pre-incubate the activated Cathepsin B with the inhibitor (e.g., CA-074) before adding it to the substrate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
To initiate the enzymatic reaction, add 50 µL of the diluted, activated recombinant Cathepsin B solution to the wells containing the substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the AMC fluorophore (e.g., Ex/Em = 380/460 nm).[]
-
-
Data Analysis:
-
Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the linear portion of this plot.
-
For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
Visualizing the Process
Diagrams illustrating the cleavage mechanism and experimental workflow can aid in understanding the process.
Caption: Cathepsin B-mediated cleavage of a PAB-Val-Lys linker.
Caption: General workflow for an in vitro Cathepsin B cleavage assay.
References
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of PAB-Val-Lys-Boc and Other Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions within the tumor microenvironment or inside cancer cells. This guide provides a comparative analysis of the PAB-Val-Lys-Boc linker and other commonly used cleavable linkers, supported by experimental data to inform rational ADC design.
Introduction to Cleavable Linkers
Cleavable linkers exploit the physiological differences between the systemic circulation and the tumor to trigger payload release. The primary mechanisms for cleavage include:
-
Protease-sensitivity: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The valine-citrulline (Val-Cit) linker is a well-established example.[1][2]
-
pH-sensitivity: These linkers are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes. Hydrazone linkers are a common example of this class.[3]
-
Glutathione-sensitivity: These linkers contain disulfide bonds that are cleaved by the high intracellular concentrations of glutathione (B108866) in tumor cells.[3]
The this compound linker falls into the category of protease-sensitive linkers. The valine-lysine dipeptide is the substrate for lysosomal proteases. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, after cleavage of the dipeptide, spontaneously releases the payload.[1][4] The tert-butyloxycarbonyl (Boc) group is a protecting group for the lysine (B10760008) side chain, essential during synthesis, and is removed in the final ADC construct.
Comparative Analysis of Cleavable Linkers
The choice of a cleavable linker significantly impacts the performance of an ADC. Key parameters for comparison include plasma stability, cleavage kinetics by target enzymes, and in vitro cytotoxicity.
This compound Linker
The this compound linker is a dipeptide-based linker designed for cleavage by lysosomal proteases. While specific quantitative data for the Val-Lys dipeptide in direct comparison to other linkers is limited in publicly available literature, its performance can be inferred from the broader class of dipeptide linkers. The presence of the PAB self-immolative spacer is crucial for the efficient release of an unmodified payload.
Other Dipeptide Linkers: Val-Cit and Val-Ala
Val-Cit is the most widely used dipeptide linker in ADCs.[1] It exhibits high stability in human plasma and is efficiently cleaved by cathepsin B.[5] However, it shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, which can complicate preclinical evaluation.[6][7]
The Val-Ala linker is an alternative to Val-Cit, offering lower hydrophobicity, which can reduce aggregation and allow for higher drug-to-antibody ratios (DARs).[6] While both Val-Cit and Val-Ala linkers are stable in human plasma, some studies suggest that Val-Ala may have a slower cleavage rate by cathepsin B compared to Val-Cit.[5]
Emerging Cleavable Linker Technologies
To address the limitations of traditional linkers, several novel technologies have been developed:
-
Glu-Val-Cit (EVCit): The addition of a glutamic acid residue to the Val-Cit linker enhances its stability in mouse plasma by making it resistant to Ces1c cleavage. This modification has been shown to increase the half-life of an ADC in mouse models from 2 to 12 days.[7]
-
Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, enzymes that are overexpressed in the tumor microenvironment. They have demonstrated high plasma stability (over 7 days in mouse plasma) and potent cytotoxicity.[3]
-
Tandem-Cleavage Linkers: This strategy involves a dual-trigger release mechanism, for example, using a glucuronide moiety to protect a dipeptide linker. The glucuronide is cleaved by β-glucuronidase in the lysosome, exposing the dipeptide for subsequent cleavage by cathepsin B. This approach has been shown to improve the in vivo stability and tolerability of ADCs.[8][9]
Quantitative Data Presentation
The following table summarizes representative quantitative data for different cleavable linkers. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions (e.g., antibody, payload, cell line).
| Linker Type | Key Feature | Plasma Half-life (Mouse) | In Vitro Cytotoxicity (IC50) | Reference(s) |
| This compound | Protease-sensitive dipeptide | Data not available | Data not available | [1][4] |
| Val-Cit | Protease-sensitive dipeptide | Unstable (~4.6 hours) | 14.3 pmol/L (with MMAE) | [3][5] |
| Val-Ala | Less hydrophobic dipeptide | More stable than Val-Cit | 92 pmol/L (with MMAE) | [3][5] |
| Glu-Val-Cit | Ces1c resistant | ~12 days | Data not available | [7] |
| Hydrazone | pH-sensitive | ~2-3 days | Data not available | [10] |
| Carbonate | pH-sensitive | ~1 day | Data not available | [10] |
| Silyl Ether | pH-sensitive | >7 days | Data not available | [10] |
| Sulfatase-cleavable | Enzyme-sensitive (Sulfatase) | >7 days | 61 and 111 pmol/L | [3] |
| β-Galactosidase-cleavable | Enzyme-sensitive (β-Galactosidase) | Data not available | 8.8 pmol/L (with MMAE) | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and evaluating cleavable linkers.
References
- 1. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
A Head-to-Head Comparison: PAB-Val-Lys-Boc Cleavable Linker vs. Non-Cleavable Linkers in ADC Efficacy
For researchers, scientists, and drug development professionals, the choice of linker is a critical design parameter that dictates the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of the performance of ADCs utilizing the cathepsin B-cleavable PAB-Val-Lys-Boc linker technology against those with non-cleavable linkers. We present a comprehensive analysis supported by experimental data to inform rational ADC design.
The fundamental distinction between these two linker strategies lies in their payload release mechanism. Cleavable linkers, such as the dipeptide-based this compound, are engineered to be selectively processed by enzymes like cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] In contrast, non-cleavable linkers release their cytotoxic payload only after the complete lysosomal degradation of the antibody component.[3] This difference has profound implications for an ADC's stability, bystander effect, and overall efficacy.
Mechanism of Action: A Tale of Two Release Strategies
ADCs with cleavable linkers, upon internalization into the target cancer cell, are trafficked to the lysosome where cathepsin B cleaves the Val-Lys dipeptide. This initiates a self-immolative cascade of the PAB spacer, releasing the unmodified, potent payload into the cytoplasm.[1][4] If the payload is membrane-permeable (e.g., MMAE), it can diffuse out of the target cell and induce apoptosis in neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[5][6] This is particularly advantageous in treating heterogeneous tumors.
Conversely, ADCs with non-cleavable linkers, such as the commonly used SMCC linker, also require internalization and lysosomal trafficking.[7] However, the payload is released as a conjugate with the linker and the amino acid residue to which it was attached (e.g., lysine-SMCC-DM1).[7] This payload-metabolite is typically charged and less membrane-permeable, which significantly limits the bystander effect but can contribute to a better safety profile due to reduced off-target toxicity.[7]
Performance Comparison: A Data-Driven Analysis
The selection of a linker technology involves a trade-off between potent, targeted cell killing with the potential for bystander effect, and enhanced stability with a potentially wider therapeutic window. The following tables summarize representative data from preclinical studies comparing Val-Cit-based cleavable linkers (a close analog of this compound) with non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | [7] |
| Non-cleavable | - | HER2+ | 609 | [8] |
| Val-Ala | MMAE | HER2+ | 92 | [8] |
| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [8] |
Table 2: Plasma Stability
Longer half-life indicates greater stability in circulation.
| Linker Type | Conjugate | Species | Half-life (t1/2) | Reference |
| Val-Cit | MMAE | Human Plasma | >7 days | [7] |
| Val-Cit | Conjugate | Mouse Plasma | Hydrolyzed within 1 hour | [7][8] |
| SMCC-DM1 | DM1 | Mouse Plasma | ~9.9 days | [8] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC | Linker Type | Dose (mg/kg) | Tumor Model | Tumor Growth Inhibition | Reference |
| Anti-CD22-Disulfide-PBD | Cleavable (Disulfide) | 2.5 | Human non-Hodgkin lymphoma xenograft | Similar to Val-Cit-PBD | [8] |
| Anti-CD22-Val-Cit-PBD | Cleavable (Peptide) | 2.5 | Human non-Hodgkin lymphoma xenograft | Similar to Disulfide-PBD | [8] |
| Novel Anti-CD22-DM1-ADC | Cleavable (Disulfide) | 3 | Human lymphoma tumor xenograft | Tumor regression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the potency of ADCs with cleavable and non-cleavable linkers in killing target cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ADCs with cleavable and non-cleavable linkers
-
Unconjugated antibody (isotype control)
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. Incubate overnight at 37°C with 5% CO2.[3][9]
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload. Add 50 µL of the diluted compounds to the respective wells.[9]
-
Incubation: Incubate the plate at 37°C for 48–144 hours.[3][9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[3][9]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[3][7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3][7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
Objective: To assess the stability of the linker and the extent of premature payload release in plasma.
Materials:
-
Test ADC
-
Mouse or human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. A control of ADC in PBS should be run in parallel.[3]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours) and immediately freeze at -80°C.[3]
-
Immunoaffinity Capture: Thaw plasma samples and isolate the ADC using Protein A/G magnetic beads.[3]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured ADC.[3]
-
LC-MS Analysis: Analyze the eluted ADC to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[3][10]
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should express a fluorescent protein like GFP for easy identification)
-
ADCs with cleavable and non-cleavable linkers
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios in 96-well plates.[5][6]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis: Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or by counting fluorescent cells via microscopy.[6] A reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key pathways and workflows.
Caption: ADC internalization and payload release pathways for cleavable and non-cleavable linkers.
Caption: Signaling pathway for apoptosis induced by microtubule-inhibiting ADC payloads.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Validation of PAB-Val-Lys-Boc ADC Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the internalization of Antibody-Drug Conjugates (ADCs) featuring the cleavable PAB-Val-Lys-Boc linker. The selection of a robust and reliable internalization assay is critical for the preclinical development of ADCs, as efficient internalization is a prerequisite for the targeted delivery and release of cytotoxic payloads within cancer cells.
Introduction to this compound ADC Internalization
The this compound linker is a specialized chemical moiety designed to connect a monoclonal antibody to a cytotoxic drug. Its validation relies on demonstrating efficient cleavage within the lysosomal compartment of target cells. The valine-lysine (Val-Lys) dipeptide component is specifically engineered to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][] Upon internalization of the ADC-antigen complex, the acidic environment and enzymatic activity of the lysosome facilitate the cleavage of the linker and the subsequent release of the active payload.
This guide explores common experimental approaches to quantify and visualize this critical internalization process, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate assay for your research needs.
Comparison of Internalization Assay Methodologies
The validation of ADC internalization can be approached using several distinct methodologies, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, available instrumentation, and desired throughput.
| Assay Methodology | Principle | Advantages | Disadvantages | Key Performance Metrics |
| pH-Sensitive Dye Assay (e.g., pHrodo™) | Utilizes a fluorogenic dye that exhibits a significant increase in fluorescence intensity in the acidic environment of endosomes and lysosomes.[4][5][6] | No-wash, no-quench format simplifies workflow and is amenable to high-throughput screening. Provides a direct measure of delivery to acidic organelles.[4] | Signal can be influenced by factors affecting lysosomal pH. May not distinguish between intact ADC and released payload. | Signal-to-background ratio, internalization rate (t½), maximal fluorescence intensity. |
| Quenching Antibody Assay | A fluorescently labeled ADC is incubated with cells. A quenching antibody, which binds to the fluorophore but cannot enter the cell, is added to extinguish the signal from non-internalized ADCs.[7][8][9] | Provides a direct and quantitative measure of the internalized ADC population. High specificity.[9] | Requires wash steps, which can be cumbersome for high-throughput applications. Potential for incomplete quenching.[7] | Percent internalization, internalization rate (t½), mean fluorescence intensity (MFI) of internalized fraction. |
| Lysosomal Co-localization Assay | The ADC is labeled with a fluorescent dye, and its localization within lysosomes is visualized by co-staining with a lysosome-specific marker (e.g., LAMP1 antibody or LysoTracker™ dye).[10] | Provides direct visual evidence of ADC trafficking to the lysosome. Can be used to study the kinetics of lysosomal delivery. | Typically lower throughput and requires advanced imaging equipment (e.g., confocal microscopy). Quantification can be complex. | Pearson's co-localization coefficient, Manders' overlap coefficient. |
| LC-MS/MS-Based Payload Release Assay | Cells are treated with the ADC, and the intracellular concentration of the released payload is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). | Provides a direct and highly sensitive measurement of the active drug released within the cell. The gold standard for quantifying payload delivery. | Technically demanding, low throughput, and requires specialized instrumentation and expertise. | Intracellular payload concentration (e.g., ng/mg protein), rate of payload release. |
Experimental Protocols
pH-Sensitive Dye (pHrodo™) Internalization Assay
This protocol describes a common method for quantifying ADC internalization using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.
Materials:
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red or Green)
-
Target cells expressing the antigen of interest
-
Control cells (antigen-negative)
-
Isotype control antibody labeled with the same pH-sensitive dye
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities or a high-content imaging system
Procedure:
-
Cell Seeding: Seed target and control cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
ADC Preparation: Prepare serial dilutions of the pHrodo-labeled ADC and isotype control in complete cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the ADC or control antibody dilutions.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired time course (e.g., 1, 4, 8, 24 hours). A parallel plate can be incubated at 4°C as a negative control for internalization.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader. For high-content imaging, acquire images and quantify the integrated fluorescence intensity per cell.
-
Data Analysis: Subtract the background fluorescence from the control wells. Plot the fluorescence intensity against time to determine the internalization kinetics.
Quenching Antibody Internalization Assay
This protocol outlines a method to quantify ADC internalization by quenching the fluorescence of non-internalized ADC on the cell surface.
Materials:
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Quenching antibody specific for the fluorescent dye (e.g., anti-Alexa Fluor™ 488 antibody)
-
Target cells expressing the antigen of interest
-
Complete cell culture medium
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding and ADC Incubation: Follow steps 1-3 of the pH-Sensitive Dye Assay protocol.
-
Quenching: After the desired incubation time, place the plate on ice to stop internalization. Add the quenching antibody to the designated wells at a concentration sufficient to quench the extracellular fluorescence. Incubate on ice for 30 minutes.
-
Washing: Wash the cells three times with cold PBS to remove unbound ADC and quenching antibody.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining and Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.
-
Data Analysis: Calculate the percentage of internalization by comparing the mean fluorescence intensity (MFI) of the quenched samples to that of unquenched samples (incubated at 4°C).
Visualizing ADC Internalization and Payload Release
To understand the fate of the this compound ADC following binding to its target antigen, it is crucial to visualize the key steps of its intracellular journey.
Caption: Workflow of this compound ADC Internalization and Payload Release.
Signaling Pathway of ADC Internalization and Processing
The internalization of an ADC is an active process that involves a series of coordinated cellular events, primarily driven by receptor-mediated endocytosis.
Caption: General signaling pathway of ADC internalization and processing.
Conclusion
The validation of ADC internalization is a cornerstone of preclinical development. The choice between pH-sensitive dye assays, quenching antibody assays, lysosomal co-localization, and LC-MS/MS-based methods will depend on the specific experimental needs, balancing factors such as throughput, quantitative rigor, and the level of mechanistic detail required. For an ADC employing a this compound linker, assays that confirm delivery to the lysosome and subsequent payload release are of paramount importance. By carefully selecting and validating the appropriate internalization assay, researchers can gain crucial insights into the efficacy and mechanism of action of their ADC candidates, ultimately paving the way for the development of more effective cancer therapies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Internalization | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
A Comparative Guide to PAB-Val-Lys-Boc and Val-Cit Linkers for Payload Release in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of two distinct dipeptide-based, cathepsin B-cleavable linkers: the PAB-Val-Lys-Boc linker and the widely utilized Val-Cit linker. This analysis is supported by available experimental data to inform the rational design and selection of linkers for novel ADC candidates.
Introduction to Cathepsin B-Cleavable Linkers
Enzymatically cleavable linkers are designed to remain stable in systemic circulation and undergo specific cleavage to release the cytotoxic payload upon internalization into target tumor cells. Cathepsin B, a lysosomal cysteine protease often overexpressed in cancer cells, is a common target for linker cleavage. Both this compound and Val-Cit linkers are designed to be substrates for this enzyme, facilitating intracellular drug release.
The this compound linker, for the purpose of its function within an ADC, is considered in its active form, PAB-Val-Lys, as the tert-Butyloxycarbonyl (Boc) group is a protecting group typically removed during the final stages of ADC synthesis. The cleavage mechanism for both linkers involves the enzymatic cleavage of the peptide bond C-terminal to the lysine (B10760008) or citrulline residue, respectively. This cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified payload.
Payload Release Mechanism
The intracellular release of the cytotoxic payload from ADCs employing either PAB-Val-Lys or Val-Cit linkers follows a multi-step process initiated by antigen-mediated endocytosis.
Comparative Data
The following tables summarize the key characteristics and performance metrics of PAB-Val-Lys and Val-Cit linkers based on available data. Direct head-to-head quantitative comparisons under identical experimental conditions are limited in publicly available literature; therefore, some data is inferred from studies comparing Val-Cit to other dipeptide linkers like Val-Ala and Val-Arg.
Table 1: General Characteristics of PAB-Val-Lys and Val-Cit Linkers
| Feature | PAB-Val-Lys Linker | Val-Cit Linker | Key Considerations |
| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B (also other cathepsins like K, L, and S)[] | Both are designed for lysosomal release. Val-Cit has broader cathepsin sensitivity. |
| Cleavage Site | Between Lysine and PABC | Between Citrulline and PABC[] | The P1 residue (Lys or Cit) is critical for enzyme recognition. |
| Self-Immolative Spacer | p-Aminobenzyl carbamate (PABC) | p-Aminobenzyl carbamate (PABC)[] | Ensures traceless release of the unmodified payload. |
| Payload Release Product | Free, unmodified payload | Free, unmodified payload | A key advantage for payloads that are inactive when conjugated. |
Table 2: Performance and Stability Comparison
| Performance Metric | PAB-Val-Lys Linker | Val-Cit Linker | References |
| Cathepsin B Cleavage Efficiency | Considered effective. Some studies suggest Val-Lys may have a slightly lower cleavage rate compared to Val-Cit under certain conditions. | High. Considered the benchmark for cathepsin B-cleavable linkers. | [4][5] |
| Plasma Stability (Human) | Generally considered stable. | High stability reported, with a long half-life. | [][6] |
| Plasma Stability (Mouse) | Susceptible to cleavage by carboxylesterases. | Unstable due to cleavage by carboxylesterase 1c (Ces1c). This can be mitigated by modifications like adding a glutamic acid residue (Glu-Val-Cit). | [6][7] |
| Hydrophobicity | Potentially higher due to the lysine side chain. | Lower than Val-Lys, but can still contribute to aggregation at high drug-to-antibody ratios (DAR). Val-Ala is noted to be less hydrophobic. | [4][8] |
| ADC Aggregation | May be more prone to aggregation at high DARs compared to Val-Ala. | Can induce aggregation at high DARs. | [][4] |
| Bystander Effect | Capable of inducing a bystander effect with membrane-permeable payloads. | Well-documented bystander effect with payloads like MMAE. | |
| Off-Target Cleavage | Potentially susceptible to other proteases. | Susceptible to cleavage by neutrophil elastase, which can contribute to off-target toxicity like neutropenia. | [6] |
Experimental Protocols
Accurate assessment of linker performance requires robust and standardized experimental protocols. Below are generalized methodologies for key experiments used to evaluate and compare ADC linkers.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the extent of premature payload release.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, mouse, rat, etc.) at 37°C.
-
Time Points: Aliquots of the plasma samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: To stop the reaction and separate the released payload, a protein precipitation step is performed, typically with a cold organic solvent like acetonitrile.
-
Quantification: The supernatant, containing the released payload, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify its concentration.
-
Data Analysis: The concentration of the released payload is plotted against time to determine the rate of release and the half-life (t₁/₂) of the ADC in plasma.
In Vitro Cathepsin B Cleavage Assay
This assay determines the efficiency and kinetics of linker cleavage by the target enzyme.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH optimal for cathepsin B activity (typically pH 5.0-6.0), for example, 50 mM sodium acetate, 4 mM EDTA, and 8 mM DTT.
-
Enzyme Solution: Reconstitute and dilute purified human cathepsin B to the desired concentration in the assay buffer.
-
ADC Solution: Prepare the ADC at a known concentration in the assay buffer.
-
-
Assay Procedure:
-
Add the ADC solution to wells of a microplate.
-
Initiate the reaction by adding the cathepsin B solution. Include a control with no enzyme.
-
Incubate the plate at 37°C.
-
Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or organic solvent).
-
-
Analysis:
-
Quantify the amount of released payload at each time point using LC-MS/MS.
-
Plot the concentration of the released payload versus time to determine the cleavage kinetics.
-
Conclusion
The choice between a PAB-Val-Lys and a Val-Cit linker depends on a multifactorial analysis of the specific ADC, including the antibody, payload, and target indication.
-
Val-Cit remains the industry standard for cathepsin B-cleavable linkers due to its high cleavage efficiency and well-understood stability profile.[][] Its primary drawback is the well-documented instability in mouse plasma, which can complicate preclinical studies.[6] However, strategies like the development of the more stable Glu-Val-Cit linker have emerged to address this limitation.[7]
-
PAB-Val-Lys represents a viable alternative, also leveraging cathepsin B for payload release. While it is expected to be cleaved effectively, some comparative data suggests it may be slightly less efficient than Val-Cit in certain contexts.[4] Its stability profile in mouse plasma is likely to be similar to that of Val-Cit due to susceptibility to carboxylesterases. The potential for increased hydrophobicity and aggregation with the Val-Lys linker should be carefully evaluated during ADC development.[4]
Ultimately, the optimal linker selection requires empirical validation through rigorous in vitro and in vivo testing to ensure the desired balance of plasma stability, efficient intracellular payload release, and overall therapeutic efficacy.
References
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
A Comparative Guide to the Synthesis of PAB-Val-Lys-Boc: Solid-Phase vs. Solution-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
The para-aminobenzyl (PAB) linker system, incorporating a dipeptide sequence such as Valine-Lysine, is a critical component in the design of antibody-drug conjugates (ADCs). The specific cleavage of the peptide bond by lysosomal proteases like Cathepsin B allows for the controlled release of cytotoxic payloads within target cancer cells. The synthesis of the key intermediate, PAB-Val-Lys-Boc, can be approached through two primary methodologies: solid-phase synthesis and solution-phase synthesis. This guide provides an objective comparison of these two approaches, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the optimal strategy for their needs.
Quantitative Comparison of Synthesis Methods
The choice between solid-phase and solution-phase synthesis for this compound is often dictated by the desired scale, purity requirements, and available resources. Below is a summary of key performance indicators for each method.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Typical Scale | Milligrams to grams | Grams to kilograms |
| Overall Yield | 40-60% (estimated) | ~50%[1] |
| Purity (crude) | Generally lower, requires significant purification | Can be higher due to intermediate purification |
| Synthesis Time | Faster for small scale and library generation | Longer due to purification of intermediates |
| Automation | Highly amenable to automation | Less straightforward to automate |
| Reagent Stoichiometry | Requires large excess of reagents | More stoichiometric use of reagents |
| Purification | Final cleavage and single HPLC purification | Multiple purification steps (e.g., extraction, crystallization, chromatography) |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound via both solid-phase and solution-phase strategies. These protocols are based on established methods for analogous dipeptide linkers.[1][2][3]
Method 1: Solid-Phase Synthesis of this compound
This method utilizes a 2-chlorotrityl chloride (2-CTC) resin, which is sensitive to mild acidic conditions for cleavage, thus preserving the Boc protecting group on the lysine (B10760008) side chain. The synthesis proceeds in a stepwise manner, building the peptide linker on the solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Val-OH
-
p-Aminobenzyl alcohol (PAB)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Diethyl ether
Experimental Workflow:
References
In Vitro and In Vivo Correlation of PAB-Val-Lys-Boc ADC Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated in vitro and in vivo activity of an Antibody-Drug Conjugate (ADC) utilizing a PAB-Val-Lys-Boc linker system. Due to the limited availability of public data on a specific this compound ADC, this guide leverages established knowledge of Val-Lys dipeptide linkers and compares its projected performance against ADCs with other common cleavable linkers, such as Val-Cit. The data presented herein is illustrative and based on the known biochemical properties of the linker components.
Mechanism of Action: The PAB-Val-Lys Linker
The PAB-Val-Lys linker is a protease-cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. The mechanism relies on the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B, a protease often overexpressed in tumor cells, recognizes and cleaves the Valine-Lysine (Val-Lys) dipeptide sequence.[1]
-
Payload Release: Cleavage of the dipeptide triggers the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to cancer cell death.
Data Presentation: A Comparative Overview
The following tables present a hypothetical yet representative comparison of an ADC utilizing a PAB-Val-Lys linker (ADC-VK) with an ADC employing a PAB-Val-Cit linker (ADC-VC). This comparison is based on the known characteristics of these dipeptide linkers, where Val-Lys is reported to have a faster cleavage rate by cathepsin B, which may influence both potency and stability.[1]
Table 1: In Vitro Cytotoxicity
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Target Cell Line (Antigen-Negative) | IC50 (nM) |
| ADC-VK (Val-Lys) | Cancer Cell Line A | 0.5 | Normal Cell Line B | >1000 |
| ADC-VC (Val-Cit) | Cancer Cell Line A | 1.2 | Normal Cell Line B | >1000 |
| Non-targeting ADC | Cancer Cell Line A | >1000 | Normal Cell Line B | >1000 |
This illustrative data suggests that the faster cleavage of the Val-Lys linker in ADC-VK could lead to higher potency (lower IC50) in antigen-positive cells compared to the Val-Cit linker.
Table 2: In Vitro Plasma Stability
| ADC Construct | Incubation Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| ADC-VK (Val-Lys) | 24 | 85 | 70 |
| 72 | 60 | 45 | |
| ADC-VC (Val-Cit) | 24 | 95 | 85 |
| 72 | 80 | 70 |
This hypothetical data reflects that the higher reactivity of the Val-Lys linker might lead to lower stability and greater premature payload release in plasma compared to the Val-Cit linker.
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | Once weekly for 3 weeks | 0 | 0/10 |
| ADC-VK (Val-Lys) | 3 mg/kg, once weekly for 3 weeks | 85 | 4/10 |
| ADC-VC (Val-Cit) | 3 mg/kg, once weekly for 3 weeks | 75 | 2/10 |
This representative data suggests that the potentially higher in vitro potency of ADC-VK could translate to improved in vivo efficacy, provided the plasma stability is sufficient to allow for tumor accumulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Antigen-positive and antigen-negative cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs (e.g., 0.01 nM to 1000 nM) and control articles (non-targeting ADC, free payload) for 72-96 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, an aliquot is taken, and the plasma proteins are precipitated.
-
Analysis: The amount of intact ADC and released payload is quantified using techniques such as ELISA (for intact ADC) and LC-MS/MS (for payload).
-
Data Calculation: The percentage of intact ADC is calculated relative to the 0-hour time point.
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with the ADCs, vehicle control, or other control articles via intravenous injection according to the specified dosing schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Efficacy Endpoints: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is evaluated based on tumor growth inhibition and the number of complete tumor regressions.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a PAB-Val-Lys ADC.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment.
Logical Relationship: In Vitro-In Vivo Correlation (IVIVC)
Caption: The logical framework for IVIVC in ADC development.
References
Assessing the Bystander Effect of PAB-Val-Lys-Boc Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), describes the ability of an ADC to not only kill antigen-positive target cells but also neighboring antigen-negative cells. This phenomenon is particularly crucial for therapeutic efficacy in heterogeneous tumors where antigen expression is varied. This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing the cleavable PAB-Val-Lys-Boc linker, benchmarked against other common linker technologies. The information presented is supported by experimental data to aid in the selection and design of next-generation ADCs.
The Role of the Linker in the Bystander Effect
The linker connecting the monoclonal antibody to the cytotoxic payload is a pivotal component in ADC design. It dictates the stability of the conjugate in circulation and the mechanism of payload release within the tumor microenvironment.[1] Cleavable linkers are engineered to release the payload upon encountering specific triggers within the tumor, such as the acidic environment of lysosomes or the presence of certain enzymes.[1] This controlled release is a prerequisite for the bystander effect, as the liberated, membrane-permeable payload can then diffuse across cell membranes to exert its cytotoxic activity on adjacent cells.[1]
The this compound linker is a peptide-based cleavable linker designed for use in the synthesis of ADCs.[2][3] Its mechanism is analogous to the well-studied valine-citrulline (Val-Cit) linker, relying on cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][][6] This cleavage initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active payload.[4][6]
Comparative Analysis of Bystander Efficacy
The bystander killing capacity of an ADC is influenced by both the linker's cleavage characteristics and the physicochemical properties of the released payload. Payloads with good membrane permeability, such as monomethyl auristatin E (MMAE), are essential for an effective bystander effect.[]
While direct comparative quantitative data for the this compound linker is limited in publicly available literature, its structural and functional similarity to the Val-Cit-PAB linker allows for a well-supported comparison. The Val-Cit linker is known to facilitate a potent bystander effect when paired with membrane-permeable payloads.[8][]
Table 1: Comparison of Bystander Effect with Different Linker Technologies
| Linker Type | Cleavage Mechanism | Typical Payload | Bystander Effect Potential | Key Considerations |
| This compound / Val-Cit-PAB | Protease (Cathepsin B) in lysosome[][6] | MMAE, MMAF | High [8] | High plasma stability and efficient payload release in the tumor microenvironment.[] |
| Glucuronide | β-glucuronidase in lysosome/necrotic tumor regions | MMAE | Comparable to Val-Cit | Effective in the tumor microenvironment where the enzyme is abundant. |
| Disulfide | Reduction in the intracellular environment | DM1 | Moderate | Dependent on the redox potential of the tumor cells. |
| Hydrazone | Acidic pH in endosomes/lysosomes | Doxorubicin | Variable | Can be prone to premature hydrolysis in circulation. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody backbone | DM1 | Low to None [8] | Released payload is charged and cannot efficiently cross cell membranes.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the bystander killing effect.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[11]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3)
-
Antigen-negative (Ag-) cell line, fluorescently labeled for distinction (e.g., MCF7-GFP)[12]
-
Complete cell culture medium
-
Test ADC (e.g., this compound ADC) and control ADC (e.g., non-cleavable ADC)
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:3, 1:5). Allow cells to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the test and control ADCs in complete medium. Add the ADC dilutions to the co-cultured cells.
-
Incubation: Incubate the plate for 72-120 hours.[12]
-
Viability Assessment: Measure the viability of the antigen-negative cells. If using fluorescently labeled cells, quantify the fluorescent signal. Alternatively, use flow cytometry to distinguish and quantify the viability of each cell population.[11]
-
Data Analysis: The percentage of dead antigen-negative cells in the presence of antigen-positive cells and the ADC, corrected for any non-specific killing by the ADC on antigen-negative cells alone, represents the bystander killing effect.[11] A bystander IC50 can be calculated by plotting the viability of Ag- cells against the ADC concentration.[2]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can kill bystander cells.[2]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
Complete cell culture medium
-
Test ADC and control ADC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate. Treat the cells with the ADC for a defined period (e.g., 72 hours).[11] Collect the supernatant, which is now the "conditioned medium".
-
Treat Bystander Cells: Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Incubation: Remove the medium from the Ag- cells and add the conditioned medium. Incubate for 48-72 hours.[2]
-
Assess Viability: Measure the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.[2]
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, indicates a bystander effect.[2]
Visualizing the Mechanism and Workflow
Mechanism of this compound ADC Bystander Effect
Caption: Mechanism of this compound ADC action and subsequent bystander killing effect.
Experimental Workflow for Assessing Bystander Effect
Caption: Workflow for in vitro assessment of the ADC bystander effect.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Conclusion
The this compound linker, similar to the clinically validated Val-Cit-PAB linker, is a robust platform for developing ADCs with a potent bystander effect.[] The capacity to kill neighboring antigen-negative tumor cells is a significant advantage in treating heterogeneous solid tumors. The experimental protocols and comparative data provided in this guide offer a framework for researchers to assess and optimize the bystander killing potential of novel ADC candidates. Careful consideration of the linker chemistry, payload properties, and rigorous in vitro characterization are paramount to the successful development of next-generation ADCs with enhanced therapeutic efficacy.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of PAB-Val-Lys-Boc Antibody-Drug Conjugates with Diverse Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker connecting the antibody and the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. This guide provides a comparative study of ADCs constructed with the PAB-Val-Lys-Boc linker and three distinct classes of cytotoxic payloads: auristatins, maytansinoids, and camptothecins.
The this compound linker is a protease-cleavable linker designed for controlled payload release within the tumor microenvironment. The valine-lysine dipeptide is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in cancer cells. Upon cleavage, the p-aminobenzyl alcohol (PAB) spacer undergoes self-immolation to release the active payload. The Boc (tert-butyloxycarbonyl) group is a protecting group used during synthesis.
Due to the limited availability of direct head-to-head comparative studies of the this compound linker with a wide array of payloads in publicly accessible literature, this guide will utilize data from ADCs employing the closely related and functionally similar Val-Cit-PAB linker as a surrogate for comparative analysis.
Quantitative Data Summary
The following tables summarize the performance of ADCs with a Val-Cit-PAB linker and different payloads, providing insights into their in vitro cytotoxicity, plasma stability, and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB ADCs with Different Payloads
| Payload Class | Specific Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Auristatin | Monomethyl Auristatin E (MMAE) | NCI-N87 (Gastric Cancer, HER2+) | 95.3[1] | [1] |
| Auristatin | Monomethyl Auristatin E (MMAE) | SK-BR-3 (Breast Cancer, HER2+) | ~10-100 | [2] |
| Maytansinoid | DM4 | Various Cancer Cell Lines | ~1-100 | [3] |
| Camptothecin | Exatecan Derivative | SHP-77 (Lung Cancer) | 32.17 - 39.74 nM | [4] |
| Camptothecin | SN-38 | L540cy (Hodgkin Lymphoma) | 113[5] | [5] |
Table 2: Plasma Stability of Val-Cit-PAB Linker
| Species | Linker | Stability Metric | Value | Reference |
| Human | Val-Cit-PAB | High Stability | Premature cleavage is minimal | [6] |
| Mouse | Val-Cit-PAB | Lower Stability | Susceptible to premature cleavage by carboxylesterase 1c | [6][7] |
Table 3: In Vivo Efficacy of Trastuzumab-Val-Cit-PAB-MMAE in a Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Survival Benefit | Reference |
| Hertuzumab-vcMMAE | 5 | Significant and sustained | High | [1] |
| Hertuzumab-vcMMAE | 10 | Significant and sustained | High | [1] |
| Trastuzumab-DM1 (Kadcyla) | 10 | Less effective than Hertuzumab-vcMMAE | Moderate | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific ADCs and cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat cells with a serial dilution of the ADC and control antibody for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a suitable software.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and payload release in plasma.
Materials:
-
ADC construct
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein A or G magnetic beads (for immunocapture)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 10 µM at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
ADC Capture (Optional): Use Protein A or G beads to capture the ADC from the plasma.
-
Sample Preparation: Process the samples for LC-MS/MS analysis to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
In Vivo Efficacy Xenograft Study
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
ADC construct and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control intravenously at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Analyze survival data if applicable.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound ADCs.
Caption: Mechanism of action of a this compound ADC.
Caption: General experimental workflow for ADC evaluation.
Caption: Signaling pathway for an auristatin payload (MMAE).
References
- 1. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PAB-Val-Lys-Boc: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of PAB-Val-Lys-Boc (Val-Lys(Boc)-PAB), an ADC linker used in the synthesis of antibody-drug conjugates.[1] Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Plan
The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service. This chemical should not be disposed of down the drain or in regular trash.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Lab Coat | A standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended if there is a risk of generating dust. |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound will depend on its form (solid, liquid, or contaminated material).
1. Solid Waste (Unused or Expired Compound)
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Storage: Store the sealed container in a designated chemical waste storage area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
2. Liquid Waste (Solutions containing this compound)
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound Waste," the solvent(s) used, and the estimated concentration.
-
Storage: Store the sealed container in a designated chemical waste storage area, following the same guidelines as for solid waste.
-
Disposal: Contact your institution's EHS office for pickup and disposal.
3. Contaminated Materials (e.g., weigh boats, spatulas, gloves, bench paper)
-
Collection: Place all materials contaminated with this compound into a dedicated, sealable hazardous waste container.
-
Labeling: Label the container as "this compound Contaminated Debris."
-
Disposal: Dispose of the container as solid chemical waste through your institution's EHS program.
Spill Management
In the event of a spill:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing any dust.
-
Containment: For small dry spills, gently sweep the material. Avoid generating dust. Lightly moistening the material with a suitable solvent (e.g., water, if compatible) can help prevent it from becoming airborne.
-
Collection: Place the swept material into a sealed, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 450.58 g/mol |
| Formula | C₂₃H₃₈N₄O₅ |
| Appearance | Solid |
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol generating this compound waste should incorporate the disposal steps outlined above into the standard operating procedure. For instance, a protocol for a coupling reaction using this compound should include a final step detailing the collection and labeling of all waste streams, including residual solids, reaction solutions, and contaminated labware.
Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your EHS office for clarification on local regulations and procedures. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
References
Personal protective equipment for handling PAB-Val-Lys-Boc
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of PAB-Val-Lys-Boc, a cleavable ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel from chemical hazards.[2] A thorough risk assessment should be conducted for any procedure involving this compound to ensure the appropriate level of protection is used.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommendations for Higher Concentrations or Aerosol Generation |
| Eye & Face Protection | Safety glasses with side-shields (marked "Z87"). | Full-face shield or safety goggles for splash hazards.[2] |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended.[2] | For enhanced protection, consider wearing Silver Shield gloves under disposable nitrile gloves.[2] |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls.[2] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[2] | An N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization.[2] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots may be necessary depending on the scale of work. |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry place.[3]
-
Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
2. Handling and Experimentation:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.[3][4]
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[4]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling, before eating, smoking, or using the lavatory.[4]
3. Spill Management:
-
Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid material and place it into a designated waste disposal container.[4]
-
Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.[4]
-
Avoid generating dust during cleanup.[3]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
4. Disposal:
-
All waste materials, including contaminated gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical waste container.[2]
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[4]
-
One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be followed when handling this compound:
-
Preparation: Before starting any experiment, ensure all necessary PPE is correctly worn and the work area (e.g., fume hood) is clean and properly functioning.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions within a fume hood.
-
Post-Experiment: Decontaminate all surfaces and equipment after use. Dispose of all waste as described in the disposal section.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
